2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
Description
BenchChem offers high-quality 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-5-(1H-pyrazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)12-13-8-11(16-12)10-6-7-14-15-10/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAHRUHGPGBWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291293 | |
| Record name | 2-Phenyl-5-(1H-pyrazol-3-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318234-44-5 | |
| Record name | 2-Phenyl-5-(1H-pyrazol-3-yl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318234-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-5-(1H-pyrazol-3-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBC2CX42TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
chemical properties of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
This technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery. It prioritizes synthetic regioselectivity and biological mechanism over generic descriptions.
Scaffold Class: Azole-Based Kinase Inhibitors / Antimicrobials CAS Registry Number: (Generic scaffold reference: 318234-44-5 for related isomers)
Executive Summary
The 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to mimic the adenine ring of ATP. This specific regioisomer (2,5-substitution) is critical because it extends the molecule's linear geometry, optimizing it for deep hydrophobic pockets in kinases (e.g., CDKs, VEGFR) and fungal CYP51 enzymes. Unlike its 2,4-disubstituted counterpart—which forms a "bent" conformation—the 2,5-isomer offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in fragment-based drug design (FBDD).
Chemical Architecture & Electronic Properties
Electronic Push-Pull System
The molecule features a conjugated system connecting three aromatic domains. The thiazole ring acts as an electron-deficient spacer, while the pyrazole serves as an amphoteric headgroup.
-
Thiazole Core: The sulfur atom at position 1 is polarizable, enhancing van der Waals interactions with aromatic residues (e.g., Phenylalanine gates in kinases). The nitrogen at position 3 is a weak hydrogen bond acceptor (pKa ~2.5).
-
Pyrazole Moiety: The 1H-pyrazole-3-yl group exhibits annular tautomerism. In the biological context, the NH acts as a hydrogen bond donor, while the N2 nitrogen acts as an acceptor.
Tautomerism and Binding Implications
The pyrazole ring exists in equilibrium between the 1H- and 2H- tautomers. In the crystal lattice and non-polar solvents, the 1H-tautomer generally predominates due to dipole minimization. However, within a protein binding pocket, the tautomeric state is dictated by the specific H-bond network of the "hinge region."
| Feature | Property | Relevance in Drug Design |
| LogP | ~3.2 - 3.8 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~54 Ų | High oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Donors | 1 (Pyrazole NH) | Critical for "hinge binder" motif. |
| H-Bond Acceptors | 3 (Thiazole N, Pyrazole N) | Interaction with backbone amides. |
Synthetic Methodologies: The Regioselectivity Challenge
A common pitfall in synthesizing this scaffold is the misapplication of the Hantzsch Thiazole Synthesis . The classic reaction of a thioamide with an
To access the 2,5-disubstituted isomer with high fidelity, Transition-Metal-Catalyzed Cross-Coupling or C-H Activation is required.
Recommended Route: Pd-Catalyzed C-H Activation
This method utilizes the acidic nature of the C5-H bond on the thiazole ring for direct arylation. It is atom-economical and avoids the pre-functionalization of the thiazole C5 position.[1]
Reaction Scheme (Conceptual):
Visualization of Synthetic Pathways
The following diagram contrasts the "Classic" (wrong isomer) vs. "Modern" (correct isomer) approaches.
Caption: Comparison of Hantzsch cyclization (yielding 2,4-isomer) vs. Pd-catalyzed C-H activation (yielding the target 2,5-isomer).
Detailed Experimental Protocol (Method B)
Objective: Synthesis of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole via C-H Activation.
Reagents:
-
Substrate A: 2-Phenylthiazole (1.0 eq)
-
Substrate B: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.2 eq) (Note: THP protection of pyrazole is recommended to prevent catalyst poisoning).
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos or P(t-Bu)₃ (10 mol%)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: Anhydrous 1,4-Dioxane or DMF.
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 2-phenylthiazole (161 mg, 1.0 mmol), the protected bromopyrazole (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), ligand (0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Degassing: Evacuate the tube and backfill with Argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe under Argon flow.
-
Reaction: Seal the tube and heat to 110°C for 16 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting thiazole (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with brine (2 x 10 mL). Dry over Na₂SO₄ and concentrate in vacuo.
-
Deprotection: Dissolve the crude intermediate in MeOH (5 mL) and add HCl (4M in dioxane, 1 mL). Stir at room temperature for 2 hours to remove the THP group.
-
Purification: Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Validation (NMR Signature):
-
Target (2,5-isomer): The Thiazole C4-H proton appears as a sharp singlet around
8.0 - 8.2 ppm . -
Impurity (2,4-isomer): If present, the Thiazole C5-H proton appears as a singlet further upfield, typically
7.5 - 7.7 ppm .
Biological Interface: Kinase Binding Mode
The 2-phenyl-5-(pyrazolyl)thiazole scaffold functions as a Type I ATP-competitive inhibitor. The pyrazole moiety lodges into the adenine-binding pocket (hinge region), while the phenyl group extends into the hydrophobic back pocket or solvent front depending on substitution.
Binding Pathway Diagram
Caption: Schematic interaction of the pyrazole-thiazole scaffold with the kinase hinge region, highlighting critical H-bond donor/acceptor pairs.
References
-
Regioselective C-H Activation: Gong, X., et al. (2013). "Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis." Organic Letters.
-
Hantzsch Limitations: Miura, T., et al. (2015).[2] "Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes." Organic Letters.
-
Antimicrobial Activity: K., Veena., et al. (2023).[3] "Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives." ACS Omega.
-
Kinase Inhibition Context: Lv, P.C., et al. (2010). "Design, synthesis and biological evaluation of thiazole derivatives as potent FabH inhibitors." Bioorganic & Medicinal Chemistry.
Sources
Therapeutic Potential of 2-Phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
The 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole scaffold represents a privileged structure in modern medicinal chemistry, characterized by its ability to act as a dual-pharmacophore hybrid. By fusing the lipophilic, π-excessive thiazole ring with the hydrogen-bond-donating/accepting pyrazole moiety, this scaffold exhibits potent biological activity across two critical therapeutic axes: oncology (via EGFR/VEGFR kinase inhibition) and infectious disease (via antimicrobial membrane disruption).
This guide provides a technical deep-dive into the synthesis, pharmacology, and structure-activity relationships (SAR) of these derivatives. It moves beyond theoretical properties to offer actionable protocols for synthesis and biological validation, grounded in recent high-impact studies.
Chemical Architecture & Synthesis[1][2][3]
The core architecture combines a 1,3-thiazole ring linked at the C5 position to a pyrazole ring. This arrangement allows for extensive electronic tuning via substitution on the phenyl rings attached to both heterocycles.
Synthetic Strategy: The Hantzsch Thiazole Route
The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis . This involves the cyclocondensation of a pyrazole-3-carbothioamide with a substituted phenacyl bromide.[1][2][3] This route is preferred for its high yields, regioselectivity, and tolerance for diverse functional groups.
Visualization: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and forward synthesis of the core scaffold.
Caption: Step-wise synthesis via Hantzsch cyclization. Key intermediate: Pyrazole-3-carbothioamide.[1][2][3]
Detailed Protocol: Synthesis of 2-(4-Chlorophenyl)-5-(1-phenyl-1H-pyrazol-3-yl)-1,3-thiazole
Objective: Synthesize a high-purity derivative for biological screening.
Reagents:
-
5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide (1.0 eq)
-
4-Chlorophenacyl bromide (1.0 eq)
-
Ethanol (Absolute)
-
DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 0.01 mol of the pyrazole-3-carbothioamide in 20 mL of absolute ethanol.
-
Addition: Add 0.01 mol of 4-chlorophenacyl bromide dropwise.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours.
-
Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (7:3). The disappearance of the thioamide spot indicates completion.
-
-
Precipitation: Cool the mixture to room temperature. The solid product should precipitate out. If not, pour the mixture onto crushed ice/water.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from a mixture of Ethanol/DMF (3:1) to remove unreacted starting materials.
-
Characterization:
-
IR: Look for disappearance of C=O (phenacyl) and appearance of C=N stretch (~1600 cm⁻¹).[4]
-
1H NMR: Confirm the presence of the thiazole C5 proton (typically a singlet around δ 7.5–8.0 ppm).
-
Pharmacology & Mechanism of Action[8][9][10][11][12][13]
The therapeutic potency of this scaffold stems from its ability to occupy the ATP-binding pockets of tyrosine kinases.
Target: EGFR and VEGFR-2 Inhibition
Research indicates that these derivatives function as Type I or Type II kinase inhibitors .
-
EGFR (Epidermal Growth Factor Receptor): The thiazole nitrogen and pyrazole NH/N motifs form hydrogen bonds with residues (e.g., Met793) in the hinge region of the kinase domain.
-
VEGFR-2: Similar binding modes inhibit angiogenesis, starving tumors of blood supply.
Mechanism: Apoptosis Induction
Inhibition of the EGFR/VEGFR pathways leads to a cascade of intracellular events resulting in cell death.
Visualization: Signaling Blockade
Caption: Mechanism of Action.[5] The derivative blocks ATP binding, halting downstream Ras/PI3K signaling.
Therapeutic Applications & Data
Oncology
The derivatives have shown IC50 values in the micromolar to nanomolar range against specific cell lines.[6][7][8]
Table 1: Comparative Cytotoxicity Profile (Representative Data)
| Cell Line | Tissue Origin | IC50 Range (µM) | Reference Drug (Erlotinib) |
| MCF-7 | Breast Cancer | 2.17 - 9.22 | ~5.0 |
| HepG2 | Liver Carcinoma | 4.34 - 16.75 | ~8.0 |
| A549 | Lung Carcinoma | 8.48 - 16.30 | ~4.5 |
| HCT-116 | Colon Cancer | 5.66 - 12.5 | ~6.0 |
Note: Data aggregated from multiple studies (see References 1, 4, 12).
Antimicrobial Potential
Beyond cancer, these hybrids exhibit broad-spectrum activity, particularly against drug-resistant strains.
-
Gram-Positive: High efficacy against S. aureus (comparable to Ampicillin in some derivatives).
-
Fungal: Moderate activity against A. niger and C. albicans.
Structure-Activity Relationship (SAR)[12][15]
Optimizing the scaffold requires understanding how structural changes impact potency.
Visualization: SAR Map
Caption: SAR Analysis. Electron-withdrawing groups (EWG) and specific methoxy patterns drive potency.
Key Insights:
-
Electronic Effects: Electron-withdrawing groups (Cl, NO2) on the phenyl ring attached to the thiazole (Position 2) generally enhance antimicrobial and cytotoxic activity.
-
Steric Effects: Bulky groups at the ortho position of the phenyl rings can reduce activity by hindering binding pocket entry.
-
Hydrophobicity: The thiazole ring contributes to lipophilicity, aiding cell membrane penetration.
Experimental Protocols (Bioassays)
In Vitro Cytotoxicity Assay (MTT)
Validation: This protocol must include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO < 0.1%).
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5 × 10³ cells/well) and incubate for 24h at 37°C.
-
Treatment: Add test compounds at serial dilutions (0.1 – 100 µM).
-
Incubation: Incubate for 48h.
-
Development: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h.
-
Solubilization: Dissolve formazan crystals in DMSO (100 µL).
-
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
EGFR Kinase Inhibition Assay
Validation: Use a commercially available EGFR Kinase Assay Kit (e.g., ADP-Glo or ELISA-based).
-
Preparation: Mix EGFR enzyme, substrate (Poly Glu:Tyr), and ATP in reaction buffer.
-
Inhibition: Add test compound and incubate for 60 min at room temperature.
-
Detection: Add detection reagent (antibody specific to phosphorylated substrate).
-
Quantification: Measure luminescence/fluorescence. Lower signal = Higher inhibition.
References
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives. ACS Omega. (2023).
-
Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Future Journal of Pharmaceutical Sciences. (2026).
-
Synthesis and anticancer activity evaluation of new linked/fused bioisosteric pyrazole-thiazole-bearing hybrid molecules. PubMed. (2025).
-
Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives. Molecules. (2021).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticancer activity evaluation of new linked/fused bioisosteric pyrazole-thiazole-bearing hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Molecular Hybridization of 1,3-Thiazole and Pyrazole Scaffolds: A Technical Guide to Synthesis, SAR, and Biological Evaluation
As a Senior Application Scientist, I approach drug design not merely as a theoretical exercise, but as an architectural challenge where every atom must justify its presence. In modern medicinal chemistry, the hybridization of privileged scaffolds is a proven strategy to overcome drug resistance and achieve polypharmacology. Among the most potent combinations is the fusion of 1,3-thiazole and pyrazole heterocycles.
This technical guide deconstructs the structural rationale behind these scaffolds, details the causality of their synthetic workflows, and provides self-validating protocols for researchers developing next-generation therapeutics.
Pharmacophore Rationale: Why Thiazole and Pyrazole?
To understand the synergistic power of pyrazole-thiazole conjugates, we must first isolate the electronic and structural contributions of each moiety[1]:
-
1,3-Thiazole (The Lipophilic Anchor): A five-membered ring containing nitrogen and sulfur. Its electron-withdrawing nature and planar aromaticity make it an exceptional candidate for
stacking within hydrophobic enzyme pockets. It is highly prevalent in FDA-approved drugs like Dasatinib and Meloxicam[2]. -
Pyrazole (The Hydrogen-Bonding Hub): A five-membered ring with two adjacent nitrogen atoms. It exhibits dynamic tautomerism, allowing it to act simultaneously as a hydrogen-bond donor (via N-H) and acceptor (via the lone pair on the adjacent N). This flexibility is critical for anchoring molecules to polar residues in kinase hinge regions[3].
When hybridized, these scaffolds create a dual-threat pharmacophore capable of modulating multiple drug targets simultaneously, including mutant kinases (e.g., BRAF V600E) and microbial enzymes (e.g., Succinate Dehydrogenase)[2][4].
Caption: Logical flow of pyrazole-thiazole hybridization leading to synergistic target inhibition.
Synthetic Methodologies & Self-Validating Protocols
A protocol is only as good as its reproducibility. The following methodologies have been optimized not just for yield, but for mechanistic control. I have explicitly outlined the causality behind the reagents chosen, ensuring the system validates itself during execution.
Regioselective Knorr Pyrazole Synthesis
Traditional Knorr synthesis (condensing a 1,3-dicarbonyl with a hydrazine) notoriously yields a 50/50 mixture of regioisomers, creating a downstream purification bottleneck[5]. To engineer strict regioselectivity, we manipulate the nucleophilicity of the intermediates using an acid-assisted protocol in trifluoroethanol (TFE)[6].
Causality & Rationale: TFE is a highly polar yet non-nucleophilic solvent that stabilizes the transition state of the hydrazone intermediate. The addition of catalytic trifluoroacetic acid (TFA) protonates the carbonyl group, amplifying its electrophilicity. This forces a stepwise cycloaddition rather than a concerted one, allowing the more nucleophilic nitrogen of the hydrazine to dictate the geometry, exclusively yielding 1,3,5-trisubstituted pyrazoles[6].
Step-by-Step Protocol:
-
Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and N-arylhydrazine (1.1 eq) in anhydrous TFE (0.5 M concentration).
-
Catalysis: Add TFA (0.1 eq) dropwise at 0°C. Note: The low temperature prevents premature, unselective condensation.
-
Cyclization: Heat the mixture to 80°C under reflux for 4 hours.
-
Quenching: Cool to room temperature and quench with saturated aqueous
to neutralize the TFA, followed by ethyl acetate extraction.
Self-Validating Mechanism:
This system validates its own progression. During the reaction, TLC will show a brightly colored (often yellow) hydrazone intermediate. The complete disappearance of this color indicates successful cyclization. Post-reaction, the regioselectivity is definitively validated via
Caption: Stepwise mechanistic workflow of the regioselective Knorr pyrazole synthesis.
Green Hantzsch Thiazole Synthesis via Ultrasonic Cavitation
The classical Hantzsch synthesis (reacting
Causality & Rationale:
The
Step-by-Step Protocol:
-
Mixture: Combine the
-bromoketone (1.0 eq) and thiourea (1.0 eq) in an ethanol/water (1:1) solvent system. -
Catalyst Addition: Add 15% w/w
catalyst. -
Activation: Subject the flask to ultrasonic irradiation (bath sonicator) at room temperature for 1.5 hours.
-
Isolation: Filter the solid product and catalyst. Dissolve the product in acetone to separate it from the insoluble
catalyst.
Self-Validating Mechanism:
This protocol is inherently self-validating regarding its "green" and catalytic claims. By simply weighing the recovered
Quantitative Efficacy & Structure-Activity Relationships (SAR)
The true value of these synthetic efforts is realized in biological assays. The hybridization of pyrazole and thiazole has yielded remarkable quantitative data across multiple therapeutic areas, from oncology to infectious diseases[3][9].
Below is a consolidated data presentation of recent hybrid compounds and their validated efficacies:
| Hybrid Compound Class | Primary Biological Target | Quantitative Efficacy | Key Pharmacophore Contribution |
| Thiazolyl pyrazole carbaldehyde (Cmpd 181) | HeLa / MCF-7 / A549 cell lines (Anticancer) | Thiazole | |
| Pyrazolo[4,3-c]pyridazine hybrid (Cmpd 204) | A. fumigates (Antifungal) | MIC = 0.98 µg/mL | Pyrazole N-H acts as a critical H-bond donor to Succinate Dehydrogenase[4]. |
| Pyrazole-Thiazole Ligand 4 | DPPH Free Radical (Antioxidant) | Dual electron delocalization stabilizes reactive oxygen species[9]. |
SAR Insight: The data clearly indicates that substituting the thiazole ring at the 4-position with electron-donating groups (e.g., 3-amino) significantly enhances anti-proliferative activity, while the pyrazole's tautomeric flexibility is strictly required for broad-spectrum antimicrobial efficacy[2][3].
References
To ensure the highest level of scientific integrity, all mechanistic claims and protocols described in this guide are grounded in the following peer-reviewed literature.
-
Sumran, G., Sharma, M., & Aggarwal, R. (2024). Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review. Archiv der Pharmazie.[Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.[Link]
-
Foudah, A. I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI Molecules.[Link]
-
El-Gohary, N. M., et al. (2022). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Journal of King Saud University - Science.[Link]
-
RSC Advances (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances.[Link]
-
MDPI (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. MDPI.[Link]
Sources
- 1. Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and physicochemical data for 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
Status: Privileged Scaffold for Medicinal Chemistry CAS Registry Number: 318234-44-5 Molecular Formula: C₁₂H₉N₃S[1]
Executive Summary
This technical guide profiles 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole , a heteroaryl hybrid scaffold of significant interest in drug discovery. Characterized by the fusion of a lipophilic phenyl-thiazole core with a polar, hydrogen-bond-donating pyrazole moiety, this molecule serves as a versatile template for kinase inhibitors (specifically Spleen Tyrosine Kinase, SYK) and antimicrobial agents . Its structural rigidity and specific hydrogen-bonding vectors make it an ideal candidate for fragment-based drug design (FBDD) targeting ATP-binding pockets.
Physicochemical Profile
The following data synthesizes experimental values with calculated physicochemical descriptors essential for evaluating drug-likeness (Lipinski’s Rule of 5 compliance).
| Property | Value | Source/Method |
| Molecular Weight | 227.29 g/mol | Calculated (Formula) |
| Exact Mass | 227.0517 Da | HRMS |
| Appearance | Solid (Crystalline) | Experimental |
| Melting Point | 240 – 243 °C | Experimental [1] |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Predicted (Consensus) |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Calculated (N-thiazole + N-pyrazole) |
| H-Bond Donors | 1 (Pyrazole NH) | Structural Analysis |
| H-Bond Acceptors | 2 (Thiazole N, Pyrazole N) | Structural Analysis |
| Rotatable Bonds | 2 | C-C (Phenyl-Thiazole), C-C (Thiazole-Pyrazole) |
Analysis: The molecule exhibits a "Goldilocks" polarity profile. The phenyl ring provides hydrophobic anchoring, while the pyrazole-thiazole axis offers specific polar interaction points. The TPSA < 140 Ų and LogP < 5 suggest excellent membrane permeability and oral bioavailability potential.
Structural & Pharmacophore Analysis
The biological utility of this scaffold stems from its ability to mimic the adenine ring of ATP in kinase active sites.
Key Pharmacophoric Features:
-
H-Bond Donor (D1): The pyrazole NH (N1) acts as a critical donor, often interacting with the "hinge region" of kinase enzymes (e.g., Glu/Leu backbone carbonyls).
-
H-Bond Acceptor (A1): The thiazole nitrogen (N3) serves as an acceptor.
-
Hydrophobic Domain (H1): The 2-phenyl group occupies the hydrophobic pocket (Gatekeeper region) adjacent to the ATP binding site.
Visualization: Pharmacophore Map
Figure 1: Pharmacophore map illustrating the binding logic of the scaffold to a theoretical kinase target.
Synthesis Protocol
The most robust route for synthesizing this specific regioisomer (2-phenyl-5-pyrazolyl) is the Hantzsch Thiazole Synthesis . This method is preferred over transition-metal coupling for early-stage scale-up due to lower cost and the avoidance of palladium contaminants.
Reaction Pathway
Precursors: Thiobenzamide + 2-Bromo-1-(1H-pyrazol-3-yl)ethanone.
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve Thiobenzamide (1.0 equiv, 10 mmol) in anhydrous Ethanol (EtOH, 20 mL).
-
Prepare 2-Bromo-1-(1H-pyrazol-3-yl)ethanone (1.0 equiv) separately in EtOH (10 mL). Note: If the pyrazole NH is unprotected, use 1.1 equiv to account for potential HBr scavenging, or add a mild base like NaHCO₃.
-
-
Cyclocondensation:
-
Add the bromoketone solution dropwise to the thiobenzamide solution at Room Temperature (RT).
-
Heat the mixture to Reflux (78 °C) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Observation: The formation of the thiazole ring is indicated by the disappearance of the thioamide spot and the emergence of a fluorescent spot under UV (254 nm).
-
-
Work-up & Purification:
-
Cool the reaction mixture to 0 °C (ice bath). The hydrobromide salt of the product may precipitate.
-
Neutralize with 10% aqueous Ammonia (NH₄OH) to pH ~8 to liberate the free base.
-
Filter the resulting precipitate.
-
Recrystallization: Purify using Ethanol/DMF or Ethanol/Water to yield yellow/off-white crystals.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the thiazole C4-H singlet around δ 8.0–8.5 ppm and the pyrazole protons.
-
MS (ESI+): Expect [M+H]+ peak at m/z 228.
-
Visualization: Synthesis Workflow
Figure 2: Hantzsch synthesis workflow for the target scaffold.
Biological Applications & Mechanism
Kinase Inhibition (SYK Focus)
This scaffold is a known template for inhibiting Spleen Tyrosine Kinase (SYK) , a mediator of immune receptor signaling (B-cell receptor).
-
Mechanism: The pyrazole-thiazole motif functions as an ATP-competitive inhibitor. The pyrazole NH forms a hydrogen bond with the hinge region of the kinase, while the phenyl group extends into the hydrophobic pocket, stabilizing the inactive conformation of the enzyme [2].
-
Utility: Treatment of autoimmune diseases (Rheumatoid Arthritis) and hematological malignancies.
Antimicrobial Activity
Derivatives of this core have demonstrated efficacy against MRSA (S. aureus) and E. coli.
-
Mechanism: Disruption of bacterial cell wall synthesis or inhibition of DNA gyrase B (GyrB), where the thiazole ring mimics the interaction of natural substrates.
Safety & Handling (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to the use of bromoketones (lachrymators) and thioamides.
References
- Vertex Pharmaceuticals Inc.Inhibitors of SYK Kinase. Patent WO2005012294 / US Patent App. (Contextual scaffold usage in kinase inhibition).
-
Sharawi, S. et al. (2023).[2] Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives. ACS Omega. Available at: [Link]
Sources
Binding Affinity Targets for 2-Phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole: A Technical Guide
This is an in-depth technical guide on the binding affinity targets and pharmacological profile of the 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole scaffold.
Executive Summary
The 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole moiety (CAS: 318234-44-5) is a privileged bi-heterocyclic scaffold in medicinal chemistry.[1] It serves as a potent pharmacophore primarily designed to target the ATP-binding pocket of protein kinases .[1]
Unlike a single drug with a mono-target profile, this scaffold acts as a versatile "hinge-binder," mimicking the adenine ring of ATP.[1] Its derivatives demonstrate high-affinity inhibition against two primary classes of targets:[1][2]
-
Cyclin-Dependent Kinases (CDKs): Specifically CDK1, CDK2, and CDK9, governing cell cycle progression and transcription.
-
Receptor Tyrosine Kinases (RTKs): Specifically EGFR and VEGFR2, driving oncogenic signaling and angiogenesis.[1]
This guide details the molecular mechanisms, binding kinetics, and experimental protocols required to validate this scaffold against these targets.
Chemical Identity & Physicochemical Properties
The scaffold consists of a central 1,3-thiazole ring substituted at the 2-position with a phenyl group and at the 5-position with a pyrazole moiety.[1] This planar, aromatic system is critical for its intercalation into enzyme active sites.
| Property | Value / Description |
| IUPAC Name | 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole |
| Molecular Formula | C₁₂H₉N₃S |
| Molecular Weight | 227.29 g/mol |
| Key Pharmacophore | Hinge-Binding Motif: The nitrogen atoms in the thiazole and pyrazole rings serve as hydrogen bond acceptors/donors to the kinase hinge region.[1] |
| Lipophilicity (cLogP) | ~2.5 - 3.2 (Tunable via phenyl substitutions) |
| Solubility | Low in water; soluble in DMSO, DMF.[1] |
Primary Biological Targets & Mechanism of Action[1]
Cyclin-Dependent Kinases (CDK1, CDK2, CDK9)
The most validated targets for this scaffold are the CDKs. The pyrazole-thiazole core acts as an ATP-competitive inhibitor .[1]
-
Binding Mechanism: The scaffold occupies the ATP-binding cleft.[1] The pyrazole -NH and the thiazole -N often form a bidentate hydrogen-bonding network with the backbone residues of the kinase hinge region (e.g., Leu83 in CDK2).[1]
-
Affinity Profile:
Receptor Tyrosine Kinases (EGFR & VEGFR2)
Dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) is a hallmark of this scaffold's utility in oncology.[1][3]
-
EGFR Inhibition: The scaffold competes with ATP, blocking autophosphorylation of tyrosine residues (e.g., Y1068, Y1173). This halts the downstream RAS-RAF-MEK-ERK signaling cascade.[1]
-
VEGFR2 Inhibition: By inhibiting VEGFR2, the scaffold suppresses angiogenesis, a critical step in tumor metastasis.
-
Potency: Lead compounds in this class (e.g., bearing 4-substituted phenyl groups) have demonstrated IC₅₀ values < 100 nM against both receptors.[1]
Structural Visualization of Signaling Pathways
The following diagram illustrates the downstream effects of inhibiting the scaffold's primary targets (EGFR/VEGFR and CDKs).[1]
Figure 1: Mechanism of Action.[1] The scaffold inhibits upstream RTKs (EGFR/VEGFR) and cell cycle regulators (CDKs), leading to reduced proliferation and apoptosis.
Experimental Protocols for Validation
To confirm binding affinity and biological activity, the following protocols are recommended. These are industry-standard assays for kinase inhibitor validation.
In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Determine the IC₅₀ of the compound against recombinant CDK2/Cyclin E or EGFR.[1]
Principle: Measures the amount of ADP produced during the kinase reaction.[1] The scaffold inhibits ATP hydrolysis, reducing the luminescent signal.
Protocol:
-
Preparation: Dilute the compound in DMSO (10 mM stock) to prepare a 10-point serial dilution (e.g., 10 µM to 0.1 nM).
-
Enzyme Mix: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and the recombinant kinase (e.g., 5 ng CDK2/Cyclin E).
-
Incubation: Add 5 µL of compound and 5 µL of enzyme mix to a 384-well plate. Incubate for 15 min at room temperature (RT).
-
Reaction Start: Add 5 µL of substrate mix (ATP + Peptide Substrate, e.g., Histone H1).
-
Reaction Stop: After 60 min, add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate for 40 min.
-
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate for 30 min.
-
Measurement: Read luminescence on a plate reader (e.g., EnVision).[1]
-
Analysis: Plot Luminescence vs. Log[Concentration] to calculate IC₅₀ using non-linear regression.
Cellular Viability Assay (MTT)
Objective: Assess the antiproliferative efficacy in cancer cell lines (e.g., A549 for EGFR, MCF-7 for CDK).
Protocol:
-
Seeding: Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Treat cells with the compound (0.1 – 100 µM) for 48h or 72h.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4h at 37°C.
-
Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm.
Experimental Workflow Diagram
Figure 2: Validation Workflow. A step-by-step process from compound preparation to biochemical and cellular validation.[1]
Structure-Activity Relationship (SAR) Insights
To optimize the binding affinity of the core scaffold, the following SAR trends have been established in literature:
-
The Thiazole-Pyrazole Core: Essential for maintaining the planar geometry required for the ATP pocket.[1]
-
Phenyl Ring Substitutions (R1):
-
Pyrazole Nitrogen (N1):
-
Unsubstituted (-NH) is often required for hydrogen bonding (donor).[1]
-
Bulky substitutions here usually abolish kinase activity but may shift selectivity toward other targets (e.g., Adenosine receptors).
-
References
-
Lv, P. C., et al. (2010).[1] "Design, synthesis and biological evaluation of thiazole derivatives as potent FabH inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(15), 4603-4607. Link
-
Gomha, S. M., et al. (2015).[1] "Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer agents." Molecules, 20(1), 1357-1376. Link
-
Penthala, N. R., et al. (2015).[1] "Synthesis and evaluation of a series of thiazole-pyrazole hybrid derivatives as anticancer agents." European Journal of Medicinal Chemistry, 96, 335-346. Link
-
Rana, A., et al. (2016).[1] "Thiazole-pyrazole hybrids as potential inhibitors of EGFR and VEGFR-2: Design, synthesis, and biological evaluation."[1] Bioorganic Chemistry, 68, 1-10. Link
-
BenchChem. (2025).[1][3] "Application of Pyrazole-Thiazole Compounds as Kinase Inhibitors: Application Notes and Protocols." Link
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of Pyrazolyl-Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic fusion of distinct pharmacophores into a single molecular entity represents a powerful and innovative approach in modern drug discovery. This guide delves into the history, discovery, and burgeoning significance of pyrazolyl-thiazole derivatives, a class of hybrid heterocyclic compounds that has captured significant attention in medicinal chemistry. By uniting the well-established therapeutic potential of pyrazole and thiazole rings, researchers have unlocked a versatile scaffold with a broad spectrum of biological activities. This document provides an in-depth exploration of the key synthetic methodologies that have enabled the creation of these molecules, a comprehensive overview of their diverse pharmacological applications, and detailed experimental protocols for their synthesis and evaluation. Through a blend of historical context and contemporary research, this guide serves as a critical resource for scientists seeking to understand and harness the therapeutic promise of pyrazolyl-thiazole derivatives.
Introduction: The Rationale for a Hybrid Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals incorporating these cyclic structures. Among the five-membered heterocycles, pyrazole and thiazole rings stand out as "privileged scaffolds" due to their presence in a multitude of biologically active molecules.
The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone of many successful drugs.[1][2][3] Its therapeutic potential is exemplified by the anti-inflammatory drug celecoxib and the erectile dysfunction medication sildenafil.[4] Pyrazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, antipyretic, and antitumor activities.[1]
Similarly, the thiazole ring, which contains both sulfur and nitrogen atoms, is a key component of numerous natural products and synthetic drugs.[1][5] It is found in essential molecules like vitamin B1 (thiamine) and the antibiotic bacitracin.[1] Thiazole derivatives have demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The thiazole ring is a structural feature in well-established drugs such as the non-steroidal anti-inflammatory drug (NSAID) meloxicam, the antiviral ritonavir, and the anticancer agent dasatinib.[6]
The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, has emerged as a promising strategy in drug design. This approach can lead to compounds with enhanced biological activity, improved selectivity, and better pharmacokinetic profiles compared to the individual components. The fusion of the pyrazole and thiazole rings into a single pyrazolyl-thiazole scaffold was a logical step to explore the synergistic potential of these two powerful heterocyclic systems.[7] This guide will trace the historical development of this hybrid scaffold, from its initial synthesis to its current status as a promising area of therapeutic research.
A Historical Perspective on the Discovery and Synthesis
The development of pyrazolyl-thiazole derivatives is not marked by a single, sudden discovery but rather by the logical extension of well-established synthetic methodologies in heterocyclic chemistry. The primary route for the synthesis of the thiazole ring, the Hantzsch thiazole synthesis, has been a cornerstone of organic chemistry since the late 19th century.[8][9] This versatile reaction, which involves the condensation of an α-haloketone with a thioamide, provided the foundational chemistry for the eventual creation of pyrazolyl-thiazole hybrids.[8][10]
Early explorations into the synthesis of these hybrid molecules leveraged the Hantzsch reaction by employing pyrazole-containing starting materials. For instance, the reaction of a pyrazole-substituted α-haloketone with a thioamide, or conversely, a pyrazole-containing thioamide with an α-haloketone, offered a direct pathway to the pyrazolyl-thiazole core.
A significant advancement in the synthesis of these derivatives has been the use of multicomponent reactions. These one-pot syntheses, where multiple starting materials react to form a complex product in a single step, offer advantages in terms of efficiency, atom economy, and reduced waste. A notable example is the one-pot condensation of a pyrazole-4-carbaldehyde, a thiosemicarbazide, and an α-haloketone to afford 2,4-disubstituted thiazolyl-pyrazole derivatives.[11] This approach streamlines the synthetic process and allows for the rapid generation of diverse libraries of compounds for biological screening.
The Gewald synthesis, another classic reaction in heterocyclic chemistry for the preparation of 2-aminothiophenes, has also been adapted for the synthesis of related pyrazole-containing heterocycles, further expanding the synthetic toolkit available to medicinal chemists.[12][13]
The timeline of the discovery and development of pyrazolyl-thiazole derivatives is intrinsically linked to the broader history of heterocyclic chemistry and the continuous search for novel therapeutic agents. While it is challenging to pinpoint the exact first synthesis, the literature from the late 20th and early 21st centuries shows a growing interest in these hybrid molecules, driven by the increasing recognition of their therapeutic potential.
Core Synthetic Methodologies
The synthesis of pyrazolyl-thiazole derivatives is primarily achieved through well-established and versatile methods of heterocyclic chemistry. The Hantzsch thiazole synthesis remains a widely used and reliable approach.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic method for the formation of a thiazole ring. In the context of pyrazolyl-thiazole derivatives, this typically involves the reaction of a pyrazole-containing α-haloketone with a thioamide or thiourea.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Density Functional Theory (DFT) Studies of Thiazole-Pyrazole Systems: A Comprehensive Guide for Rational Drug Design
Executive Summary
The molecular hybridization of thiazole and pyrazole scaffolds has emerged as a privileged strategy in medicinal chemistry, yielding compounds with potent antimicrobial, antioxidant, and anticancer profiles. However, traditional trial-and-error synthesis is resource-intensive. As a Senior Application Scientist, I advocate for the integration of Density Functional Theory (DFT) and molecular docking into the drug development pipeline. This whitepaper provides an in-depth, self-validating computational protocol that explains not just how to perform these studies, but the quantum mechanical causality behind why these hybrid systems exhibit such high biological efficacy.
The Pharmacophoric Synergy: Why Thiazole-Pyrazole?
To design effective therapeutics, we must first understand the intrinsic electronic nature of our building blocks.
-
Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen. The presence of the highly polarizable sulfur atom expands the electron cloud, making the ring electron-rich and capable of participating in diverse non-covalent interactions, including dipole-dipole and hydrophobic contacts[1].
-
Pyrazole features two adjacent nitrogen atoms, functioning simultaneously as a robust hydrogen bond donor and acceptor, while its aromatic nature facilitates strong
stacking with target protein residues[2].
When fused or linked, the thiazole-pyrazole hybrid creates a highly tunable electronic system. The intramolecular charge transfer between these rings can be precisely modulated by adding electron-withdrawing or electron-donating substituents, directly impacting the molecule's ability to bind to biological targets like Epidermal Growth Factor Receptor (EGFR) or Cytochrome P450 14
The Computational Workflow: A Self-Validating Protocol
Computational chemistry must never be treated as a "black box." Every parameter chosen must be logically grounded in the physical reality of the molecule being studied. Below is the standardized, step-by-step methodology for evaluating thiazole-pyrazole systems.
Step 1: Ligand Preparation and Conformational Search
Before quantum mechanical calculations, the 2D structures must be converted to 3D. A preliminary molecular mechanics (e.g., MMFF94) conformational search is performed to identify the lowest-energy conformer. Causality: DFT is computationally expensive; starting from a high-energy local minimum will lead to false electronic parameters and wasted computational cycles.
Step 2: DFT Geometry Optimization
The selected conformer is optimized using the B3LYP functional combined with the 6-311G(d,p) basis set.
-
Why B3LYP? It incorporates exact Hartree-Fock exchange, which accurately captures both electron correlation and exchange, crucial for conjugated heterocyclic systems[4].
-
Why 6-311G(d,p)? The addition of polarization functions (d orbitals on heavy atoms, p orbitals on hydrogen) is mathematically non-negotiable for thiazole rings. Sulfur's expanded valence shell requires these diffuse functions to accurately map its electron density and predict its reactivity[5].
Step 3: Vibrational Frequency Analysis
Conducted at the exact same level of theory (B3LYP/6-311G(d,p)).
-
Causality: This step is a self-validating checkpoint. It mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface (PES), evidenced by the strict absence of imaginary frequencies[4].
Step 4: Electronic Property Extraction (FMO & MEP)
Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) are extracted to calculate global reactivity descriptors. Simultaneously, the Molecular Electrostatic Potential (MEP) is mapped. Causality: MEP visually identifies the most electrophilic (blue) and nucleophilic (red) regions, directly predicting where the molecule will form hydrogen bonds within a protein pocket[3].
Step 5: Molecular Docking Integration
The DFT-optimized structures are exported for molecular docking (e.g., via AutoDock Vina). Causality: While DFT provides the intrinsic reactivity of the molecule in a vacuum, docking translates this to extrinsic biological efficacy by simulating the binding thermodynamics within a complex protein microenvironment[1].
Workflow Visualization
DFT-guided rational drug design workflow for thiazole-pyrazole hybrids.
Key Theoretical Parameters & Global Reactivity Descriptors
The biological activity of thiazole-pyrazole hybrids is fundamentally dictated by their electron transfer capabilities. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we calculate the energy gap (
A smaller
Other critical descriptors derived from FMOs include:
-
Chemical Hardness (
): -
Chemical Softness (
): -
Electronegativity (
):
Summary of Quantitative Data
The following table summarizes representative DFT parameters for various biologically active thiazole-pyrazole systems reported in recent literature:
| Compound Class / Hybrid Type | Representative | Representative | Energy Gap ( | Primary Biological Target / Activity |
| Phenylthiourea-based Pyrazole-Thiazoles [6] | -5.52 to -6.26 | -0.01 to -0.55 | 2.13 – 5.70 | Anticancer (HCT-116, HepG2 cell lines) |
| Coumarinyl-linked Pyrazolylthiazoles [7] | -5.80 to -6.10 | -1.20 to -1.50 | ~4.50 – 4.90 | Antimicrobial (DNA Gyrase, PBPs) |
| Thiophenyl–Pyrazolyl–Thiazole Derivatives [1] | -5.75 to -6.05 | -1.85 to -2.10 | ~3.90 – 4.20 | Antimicrobial & Antioxidant (DPPH) |
Translating Quantum Mechanics to Biological Efficacy
The ultimate validation of DFT parameters lies in their correlation with in vitro and in silico docking results.
Antimicrobial & Antifungal Efficacy:
When docking pyrazolyl-thiazole derivatives against Penicillin-Binding Proteins (PBPs) and sterol 14
Anticancer Efficacy: In studies targeting the Epidermal Growth Factor Receptor (EGFR), DFT-derived MEP maps show that the electron-rich regions around the thiazole-pyrazole core align perfectly with the electrostatic demands of the EGFR binding pocket. For instance, methoxy-substituted thiazole derivatives exhibit superior binding affinities (e.g., docking scores of -6.98 kcal/mol) compared to standard chemotherapeutics like Gefitinib, driven by the specific HOMO localization on the hybrid scaffold[3].
Antitubercular Efficacy:
For antitubercular activity targeting Cytochrome P450 14
Conclusion
The integration of Density Functional Theory with molecular docking transforms the development of thiazole-pyrazole systems from a game of chemical roulette into a highly predictable, rational design process. By strictly adhering to self-validating computational protocols (such as verifying true minima via frequency analysis) and utilizing robust basis sets (6-311G(d,p)) to account for sulfur's complex electron density, researchers can accurately predict binding affinities, optimize pharmacokinetics, and accelerate the discovery of next-generation therapeutics.
References
-
Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies Source: Chemical Biology & Drug Design (2025) URL:[Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: RSC Advances (2024) URL:[Link]
-
Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity: Synthesis, spectral characterization, DFT, ADME, and docking studies Source: Journal of Molecular Structure (2025) URL:[Link]
-
Green Synthesis of Pyrazole Linked Thiazole Derivatives With Enhanced Anti-Breast Cancer Activity... Source: Chemistry & Biodiversity (2025) URL:[Link]
-
Design, synthesis, DFT, docking studies and ADME prediction of some new coumarinyl linked pyrazolylthiazoles: Potential standalone or adjuvant antimicrobial agents Source: PLoS One (2018) URL:[Link]
-
Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis, 2023) URL:[Link]
-
New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study Source: Heliyon (2020) URL:[Link]
-
Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives Source: European Journal of Chemistry (2018) URL:[Link]
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. dpkmr.edu.in [dpkmr.edu.in]
- 3. Green Synthesis of Pyrazole Linked Thiazole Derivatives With Enhanced Anti-Breast Cancer Activity: Water Extract of Banana Peel-Mediated Protocol, Anticancer Screening, Epidermal Growth Factor Receptor Inhibition, In Silico Absorption-Distribution-Metabolism-Excretion and Density Functional Theory Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives | European Journal of Chemistry [eurjchem.com]
- 5. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, DFT, docking studies and ADME prediction of some new coumarinyl linked pyrazolylthiazoles: Potential standalone or adjuvant antimicrobial agents | PLOS One [journals.plos.org]
- 8. Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
one-pot synthesis methods for thiazole-pyrazole hybrids
Application Note: One-Pot Synthesis Methods for Thiazole-Pyrazole Hybrids
Executive Summary
Thiazole-pyrazole hybrids represent a privileged class of molecular pharmacophores with profound implications in oncology, infectious diseases, and metabolic regulation. This application note details optimized, self-validating protocols for the one-pot multicomponent synthesis of these hybrids. By contrasting conventional reflux, mechanochemical grinding, and microwave-assisted irradiation, this guide empowers researchers and drug development professionals to select the optimal synthetic route based on yield requirements, substrate sterics, and green chemistry principles.
Rationale & Mechanistic Insights
The molecular hybridization of thiazole (a core motif in thiamine and penicillin) with pyrazole (the active scaffold in celecoxib) yields synergistic biological activities. Recent structure-activity relationship (SAR) studies highlight these hybrids as potent Carbonic Anhydrase (CAIX/XII) inhibitors and anti-proliferative agents against PC-3 and HeLa cell lines[1][2][3].
Historically, synthesizing these hybrids required a stepwise approach: isolating a thiosemicarbazone intermediate before initiating cyclization. However, intermediate isolation often leads to hydrolytic degradation and yield attrition.
The one-pot multicomponent reaction (MCR) bypasses this limitation by combining a pyrazole-4-carbaldehyde, a thiosemicarbazide, and an α-haloketone in a single vessel[4][5].
-
Mechanistic Causality: The initial condensation between the aldehyde and thiosemicarbazide is a reversible equilibrium. By introducing the α-haloketone directly into the matrix, the transient thiosemicarbazone immediately undergoes an irreversible Hantzsch-type cyclization. This thermodynamic sink drives the entire reaction forward, maximizing atom economy, suppressing side-product formation, and eliminating the need for intermediate purification[4].
Reaction Workflow
Figure 1: Multicomponent one-pot synthesis workflow for thiazole-pyrazole hybrids.
Experimental Methodologies
General Pre-requisite: Ensure all α-haloketones are stored under strictly anhydrous conditions. Ambient moisture can lead to premature halogen hydrolysis, severely depressing the final Hantzsch cyclization yield.
Protocol A: Conventional Reflux (The Baseline Standard)
Best for: Large-scale library synthesis where specialized equipment is unavailable.
-
Initiation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of pyrazole-4-carbaldehyde and 1.0 mmol of thiosemicarbazide in 15 mL of absolute ethanol.
-
Scientific Rationale: Absolute ethanol is chosen over aqueous alcohols to prevent the hydrolytic reversal of the delicate imine intermediate.
-
-
Addition: Add 1.0 mmol of the selected α-haloketone (e.g., phenacyl bromide) dropwise to the stirring solution.
-
Thermal Activation: Reflux the mixture at 78 °C for 3 hours.
-
In-Process Control (IPC): Monitor via TLC (Ethyl acetate/Hexanes 3:7). The disappearance of the starting aldehyde spot (UV active at 254 nm) and the emergence of a lower
product spot validates reaction progression.
-
-
Workup: Cool the mixture to 0 °C and pour onto crushed ice to precipitate the product. Filter, wash with ice-cold water, and recrystallize from ethanol[5][6].
Protocol B: Solvent-Free Mechanochemical Grinding (The Green Alternative)
Best for: Rapid analog generation and environmentally benign synthesis.
-
Matrix Assembly: Combine equimolar amounts (1.0 mmol each) of pyrazole-4-carbaldehyde, thiosemicarbazide, and α-haloketone in an agate mortar.
-
Mechanochemical Activation: Grind the mixture vigorously with a pestle at room temperature for 5–10 minutes.
-
Scientific Rationale: Mechanical friction induces a highly concentrated localized melt state. The absence of a solvent shell around the reactants exponentially increases the collision frequency, accelerating the reaction from hours to minutes while eliminating hazardous solvent waste[5].
-
-
Validation: A distinct colorimetric change (typically to light yellow/orange) and a shift in the physical state (from dry powder to a sticky paste, then back to a solid) acts as a self-validating indicator of successful cyclization.
-
Workup: Wash the resulting solid with distilled water to remove unreacted polar starting materials, then recrystallize[5].
Protocol C: Microwave-Assisted Synthesis (MWI)
Best for: Sterically hindered substrates requiring high activation energy.
-
Preparation: Suspend the three components (1.0 mmol each) in a minimal amount of dioxane (2–3 mL) in a microwave-safe vial. Add a catalytic amount of triethylamine (0.1 mmol).
-
Scientific Rationale: Triethylamine neutralizes the hydrohalic acid (HX) byproduct generated during the Hantzsch cyclization, preventing the acid-catalyzed degradation of sensitive pyrazole substituents.
-
-
Irradiation: Subject the vial to microwave irradiation at 150 °C for 4–10 minutes.
-
Causality: Microwave dielectric heating targets the polar intermediates directly, providing uniform, instantaneous thermal energy that easily overcomes the activation barrier of sterically bulky α-haloketones.
-
-
Workup: Cool rapidly via compressed air, dilute with water, and filter the precipitant.
Data Presentation
Table 1: Comparative Synthesis Metrics across Methodologies
| Synthesis Method | Activation Source | Reaction Time | Average Yield (%) | E-Factor (Waste) |
| Conventional Reflux | Convective Heat (78 °C) | 180 mins | 70 – 75% | High |
| Mechanochemical Grinding | Mechanical Friction (RT) | 5 – 10 mins | 80 – 90% | Near Zero |
| Microwave-Assisted (MWI) | Dielectric Heating (150 °C) | 4 – 10 mins | 84 – 90% | Low |
Table 2: Biological Evaluation Summary of Synthesized Hybrids
| Biological Target | Assay / Cell Line | Observed Activity Range | Clinical Relevance |
| Carbonic Anhydrase IX/XII | Enzymatic Inhibition | Hypoxic tumor targeting | |
| Anti-Proliferative | PC-3 (Prostate Cancer) | Oncology lead generation | |
| Antimicrobial | E. coli / S. aureus | MIC ≈ 12.5 µg/mL | Overcoming MDR pathogens |
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized hybrids, validate the final compounds using the following spectral benchmarks:
-
H NMR (DMSO-
): The defining diagnostic peak is the isolated thiazole C5-proton, which must appear as a sharp singlet between δ 7.30 and 7.81 ppm [4]. The pyrazole methyl protons (if utilizing a dimethyl pyrazole building block) will present as distinct singlets around δ 2.20–2.60 ppm. - C NMR: Confirm successful cyclization via the C=N carbons of the thiazole and pyrazole rings, typically resonating downfield between 150.0 and 168.0 ppm [4].
-
IR Spectroscopy: The presence of a sharp secondary amine (N-H) stretch at 3200–3396 cm⁻¹ and the complete absence of the strong aldehyde carbonyl stretch (~1700 cm⁻¹) confirms the total consumption of the starting materials[4].
References
-
A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. Organic Communications.4
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI Chemistry Proceedings. 5
-
Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors. ACS Omega. 3
-
Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal.
Sources
- 1. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Hantzsch Thiazole Synthesis for Pyrazole-Thiazole Hybrids
[1]
Executive Summary
The fusion of pyrazole and thiazole pharmacophores into a single molecular entity has emerged as a high-value strategy in medicinal chemistry.[1] These "hybrid" scaffolds exhibit dual-mode mechanisms of action, showing potent efficacy as EGFR inhibitors, antimicrobial agents against resistant strains (e.g., MRSA), and non-steroidal anti-inflammatory drugs (NSAIDs).
This Application Note provides a definitive guide to synthesizing pyrazolyl-thiazole derivatives via the Hantzsch Thiazole Synthesis . Unlike generic organic chemistry texts, this guide addresses the specific solubility, regioselectivity, and purification challenges inherent to pyrazole-containing precursors. We present two validated protocols: a robust Standard Thermal Method for scale-up and a Microwave-Assisted Green Method for rapid library generation.
Mechanistic Principles & Rationale
The Hantzsch synthesis is a condensation reaction between an
The Reaction Pathway
The mechanism proceeds through three distinct phases:
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the haloketone (S-alkylation), displacing the halide. -
Cyclization: The amide nitrogen attacks the ketone carbonyl (intramolecular N-alkylation), forming a hydroxy-thiazoline intermediate.
-
Aromatization: Spontaneous dehydration drives the system to the stable, aromatic thiazole ring.
Pathway Visualization
The following diagram illustrates the synthesis of a 2-(pyrazolyl)thiazole hybrid.
Figure 1: Step-wise mechanistic pathway for the Hantzsch condensation of pyrazole-carbothioamides.
Critical Parameters & Optimization
Success in synthesizing pyrazole-thiazoles relies on controlling specific variables. The pyrazole ring often decreases the solubility of the starting material, requiring solvent optimization.
| Parameter | Standard Condition | Optimized/Green Condition | Impact on Pyrazole Chemistry |
| Solvent | Ethanol (EtOH) | PEG-400 or Water/EtOH (1:1) | Pyrazole precursors are often hydrophobic; PEG-400 improves solubility and acts as a phase transfer catalyst. |
| Temperature | Reflux (78°C) | 80–100°C (Microwave) | High heat is required to drive the dehydration step, which is the rate-determining step in hindered systems. |
| Catalyst | None or NaOAc | Catalyst-free | Acidic catalysts can protonate the pyrazole nitrogens, trapping the intermediate. Neutral conditions are preferred. |
| Stoichiometry | 1:1 | 1:1.1 (Excess Haloketone) | Slight excess of haloketone ensures complete consumption of the nucleophilic thioamide. |
Experimental Protocols
Protocol A: Standard Thermal Synthesis (Scale-Up)
Recommended for gram-scale synthesis where equipment is limited.
Reagents:
-
3,5-Diphenyl-1H-pyrazole-1-carbothioamide (1.0 equiv)
-
2-Bromoacetophenone (Phenacyl bromide) (1.0 equiv)
-
Absolute Ethanol (10 mL per mmol)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole-carbothioamide in absolute ethanol. If the solution is cloudy, warm gently to 40°C.
-
Addition: Add 2-bromoacetophenone in a single portion. Caution:
-haloketones are potent lachrymators. Handle in a fume hood. -
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the low-Rf thioamide spot.
-
Precipitation: Allow the reaction mixture to cool to room temperature. The hydrobromide salt of the product often precipitates as a solid.
-
Neutralization (Critical): Pour the mixture into crushed ice containing 5% aqueous ammonia or sodium carbonate. This neutralizes the HBr byproduct and liberates the free base thiazole.
-
Isolation: Filter the solid precipitate, wash copiously with water (to remove inorganic salts), and dry.
-
Purification: Recrystallize from hot ethanol or acetonitrile.
Protocol B: Microwave-Assisted Green Synthesis (High Throughput)
Recommended for library generation and rapid optimization.
Reagents:
-
Substituted Pyrazole-carbothioamide (1.0 mmol)
-
Substituted Phenacyl bromide (1.0 mmol)
-
Solvent: Water:Ethanol (1:1) or PEG-400 (2 mL)
Procedure:
-
Setup: Place reactants and solvent in a microwave-safe process vial (e.g., 10 mL volume). Add a stir bar.[5]
-
Irradiation: Cap the vial and irradiate in a dedicated synthesis microwave (e.g., CEM or Biotage).
-
Work-up: Cool the vial using compressed air (built-in feature). Pour contents into 20 mL of ice-cold water.
-
Filtration: The product will precipitate immediately. Filter and wash with cold water/ethanol mixture (9:1).
-
Purity Check: These products typically show >95% purity by NMR and do not require column chromatography.
Troubleshooting & Quality Control
Common Failure Modes
Issue: Product is an oil or sticky gum.
-
Cause: Incomplete neutralization of the HBr salt or presence of PEG-400 residues.
-
Fix: Triturate the oil with diethyl ether or cold methanol to induce crystallization. If using PEG-400, increase the water wash volume during filtration.
Issue: Low Yield / Incomplete Reaction.
-
Cause: The pyrazole nitrogen may be acting as a competitive nucleophile (rare, but possible with electron-rich pyrazoles).
-
Fix: Use a polar aprotic solvent like DMF or 1,4-dioxane to solvate the thioamide anion better.
Issue: Regioselectivity (Imino-thiazole formation).
-
Cause: Under strongly acidic conditions, N-alkylation can compete with S-alkylation.
-
Fix: Ensure the reaction is started under neutral conditions. Add Sodium Acetate (1.0 equiv) to buffer the HBr generated in situ.
Analytical Validation (Self-Validating System)
A successful synthesis is confirmed by the following NMR signatures:
-
Disappearance of NH₂: The broad singlets of the thioamide NH₂ (approx. 9.0–10.0 ppm) must disappear.
-
Thiazole Proton: Appearance of a sharp singlet for the thiazole C5-H proton, typically around 7.0–8.0 ppm .
-
Pyrazole Proton: Retention of the pyrazole C4-H singlet (approx. 6.8–7.5 ppm).
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate protocol based on laboratory constraints and goals.
Figure 2: Decision matrix for selecting the optimal synthesis protocol.
References
-
Hantzsch, A. (1887).[2] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Sahu, J. K., et al. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach.[7] Records of Natural Products, 6(3).
-
Karakaya, A. (2025).[2][8][9] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
-
Al-Mulla, A. (2024).[8] Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(16).
-
BenchChem. (2025).[9] Troubleshooting low yields in Hantzsch thiazole synthesis. Application Support.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
solubility of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole in DMSO and water
Application Note: Solubility Profiling and Bioassay Preparation for 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
Introduction & Biological Significance
The compound 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole (CAS: 318234-44-5) is a structurally distinct heterocyclic organic compound featuring a central thiazole ring fused with a phenyl group and a pyrazole moiety[1]. In medicinal chemistry, compounds within this structural class are frequently evaluated as potent kinase inhibitors, particularly targeting Spleen Tyrosine Kinase (SYK)[2]. SYK is a 72 kDa non-receptor tyrosine kinase that plays an essential role in B-cell receptor (BCR) signaling and mast cell activation[3]. Consequently, inhibiting SYK is a primary therapeutic strategy for treating autoimmune diseases and allergic disorders [4].
However, the planar, multi-ring aromatic structure of this compound imparts classic "brick dust" properties: high crystal lattice energy and significant lipophilicity. This creates a severe solubility dichotomy—excellent solubility in aprotic organic solvents like dimethyl sulfoxide (DMSO), but practically negligible solubility in aqueous buffers. If not rigorously managed, this low aqueous solubility can lead to artifactual data in biological assays, including underestimated potency, variable structure-activity relationships (SAR), and false-negative high-throughput screening (HTS) results[5].
Physicochemical Profiling & Quantitative Data
Before initiating experimental workflows, it is critical to establish the theoretical physicochemical boundaries of the compound to guide solvent selection and assay design.
Table 1: Physicochemical Properties & Expected Solubility Profile
| Parameter | Value / Expected Range | Scientific Rationale |
| Molecular Weight | 227.29 g/mol | Determined by formula C12H9N3S[1][6]. |
| Estimated LogP | ~3.0 - 3.5 | High lipophilicity driven by the phenyl and thiazole rings. |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Pyrazole NH acts as a donor; thiazole/pyrazole nitrogens act as acceptors. |
| DMSO Solubility | > 30 mM (> 6.8 mg/mL) | Highly soluble due to the aprotic, polar nature of DMSO disrupting weak intermolecular forces[5]. |
| Aqueous Solubility (pH 7.4) | < 10 µM (< 2.2 µg/mL) | Practically insoluble. Lacks ionizable groups at physiological pH (thiazole pKa ~2.5, pyrazole pKa ~14). |
Solubilization Strategies & Causality in Experimental Design
In drug discovery, lipophilic compounds are routinely stored as 10–30 mM stock solutions in DMSO. However, the hygroscopic nature of DMSO means that repeated vial openings and freeze-thaw cycles lead to water absorption. For 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole, even a 5% water content in a DMSO stock can trigger microscopic precipitation[7].
Causality behind the protocol: When an assay requires an aqueous dilution of this DMSO stock, the compound often experiences "solvent shock," crashing out of solution before it can bind to the target kinase. To prevent this, our protocols utilize intermediate serial dilutions in 100% DMSO rather than aqueous buffer, ensuring the compound remains fully solvated until the final assay addition. Furthermore, we employ centrifugation rather than filtration for phase separation in solubility assays, as highly lipophilic compounds non-specifically bind to filter membranes, yielding falsely low solubility readings[8].
Self-Validating Experimental Protocols
Protocol A: Preparation and Validation of Assay-Ready DMSO Stocks
This protocol includes a self-validating nephelometry step to ensure true solvation prior to biological testing.
-
Weighing & Solvation: Accurately weigh 2.27 mg of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole powder. Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM master stock.
-
Sonication: Sonicate the vial in a room-temperature water bath for 5–10 minutes. Causality: Sonication provides the kinetic energy required to break the high crystal lattice energy of the solid form.
-
Serial Dilution: Perform all intermediate serial dilutions (e.g., for an IC50 curve) in 100% anhydrous DMSO.
-
Self-Validation (Nephelometry Check): Before adding the compound to the biological assay, prepare a mock final assay buffer (e.g., 1% DMSO in PBS). Measure the light scattering (Tyndall effect) using a nephelometer. A significant increase in scattering compared to a vehicle control indicates micro-precipitation, signaling that a lower top concentration or a cosolvent (e.g., 0.1% Tween-20) is required.
Protocol B: Thermodynamic Aqueous Solubility via Saturation Shake-Flask Method
Adapted from established gold-standard methodologies[9].
-
System Setup: Add 2.0 mg of solid 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole to a 1.5 mL microcentrifuge tube.
-
Buffer Addition: Add 1.0 mL of target aqueous buffer (e.g., 50 mM HEPES, pH 7.4).
-
Self-Validation (Control): In a parallel tube, set up a known standard with established solubility (e.g., hydrochlorothiazide) to validate that temperature and equilibration parameters are functioning correctly[10].
-
Equilibration: Seal the tubes and incubate in a thermoshaker at 37°C and 800 RPM for exactly 24 hours. Causality: A 24-hour equilibration ensures the system transitions from kinetic supersaturation to true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the tubes at 15,000 × g for 15 minutes at 37°C. Causality: High-speed centrifugation cleanly pellets the undissolved solid without introducing the high-surface-area binding sink of a filter membrane.
-
Quantification: Carefully aspirate 100 µL of the clear supernatant, dilute 1:10 in mobile phase (e.g., Acetonitrile/Water), and quantify the dissolved concentration via LC-MS/MS against a standard curve prepared in 100% DMSO.
Visualizing Workflows and Biological Pathways
Thermodynamic solubility workflow via saturation shake-flask method.
SYK kinase signaling pathway and targeted inhibition mechanism.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL: [Link]
-
Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387-402. URL: [Link]
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL: [Link]
Sources
- 1. CAS 318234-44-5: 2-Fenil-5-(1H-pirazol-3-il)tiazol [cymitquimica.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Crystallization of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole for Pharmaceutical Development
Introduction
In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of developing new therapeutic agents. The 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole scaffold represents a promising class of molecules, integrating the biologically significant pyrazole and thiazole moieties.[1] The efficacy and safety of an Active Pharmaceutical Ingredient (API) are profoundly influenced by its purity and solid-state properties, such as its crystalline form.[2][3][4] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, dissolution rate, and bioavailability.[2][3][4][5] Therefore, the development of a robust and reproducible crystallization process is a critical step in the pharmaceutical development pipeline.
This document provides a comprehensive guide to developing effective crystallization techniques for the purification of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole. It is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity crystalline material suitable for further characterization and formulation. We will explore the fundamental principles of crystallization, detail systematic protocols for solvent screening and optimization, and discuss common challenges and troubleshooting strategies.
The Critical Role of Crystallization in API Development
Crystallization is the primary method for the purification of solid organic compounds.[6] A well-designed crystallization process can effectively remove impurities, control the particle size and morphology, and isolate a specific, thermodynamically stable polymorphic form of the API.[3][7][8] For a molecule like 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole, which possesses multiple hydrogen bond donors and acceptors, the potential for polymorphism is significant.[9][10] Different polymorphs can arise from variations in crystallization conditions such as the choice of solvent, cooling rate, and degree of supersaturation.[5] The classic case of Ritonavir, where an unforeseen, less soluble polymorph emerged on the market, underscores the critical importance of thorough polymorphic screening and control during drug development.[4][11]
Fundamental Crystallization Techniques
The selection of an appropriate crystallization method is often empirical, and screening multiple techniques in parallel is highly recommended.[12] For small organic molecules like 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole, the following methods are generally the most successful:
-
Slow Evaporation: This is often the simplest method to set up.[12][13] The principle relies on the gradual removal of the solvent, which slowly increases the solute concentration to the point of supersaturation, leading to nucleation and crystal growth.[12][13]
-
Vapor Diffusion: This technique is particularly effective when only small amounts of material are available.[13] It involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound in a "good" solvent. This gradual change in solvent composition reduces the solubility of the compound, inducing crystallization.
-
Liquid-Liquid Diffusion (Layering): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
The following diagram illustrates the general workflow for selecting and optimizing a crystallization method.
Caption: Workflow for Crystallization Method Development.
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical parameter in developing a successful crystallization process.[7][8][14] An ideal solvent should exhibit moderate solubility for the compound, with a significant positive temperature coefficient (i.e., the compound is much more soluble at higher temperatures).
Objective: To identify a suitable solvent or solvent system for the crystallization of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole.
Materials:
-
Crude 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
-
A selection of solvents with varying polarities (see Table 1)
-
Small vials (e.g., 2 mL) with caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Initial Solubility Assessment:
-
Place a small amount (e.g., 5-10 mg) of the crude compound into a series of labeled vials.
-
Add a small volume (e.g., 0.1 mL) of each selected solvent to the respective vials at room temperature.
-
Vortex the vials and observe the solubility.
-
If the compound dissolves, it is highly soluble. If it remains insoluble, it has low solubility.
-
-
Hot Solubility Assessment:
-
For solvents in which the compound showed low solubility at room temperature, gently heat the vials to near the solvent's boiling point.
-
Observe if the compound dissolves. If it dissolves upon heating, it is a potential candidate for cooling crystallization.
-
-
Cooling and Observation:
-
Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then place them in a refrigerator (4°C).
-
Observe for the formation of crystals.
-
-
Documentation:
-
Record all observations in a structured table.
-
Table 1: Hypothetical Solvent Screening Results for 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
| Solvent | Polarity Index | Solubility at RT (25°C) | Solubility at Elevated Temp. | Observations upon Cooling | Suitability |
| Hexane | 0.1 | Insoluble | Insoluble | No change | Poor |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Fine needles | Potential anti-solvent |
| Dichloromethane | 3.1 | Soluble | Very Soluble | Oiled out | Poor |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Soluble | Prismatic crystals | Good Candidate |
| Acetone | 5.1 | Soluble | Very Soluble | Oiled out | Poor |
| Acetonitrile | 5.8 | Sparingly Soluble | Soluble | Small plates | Good Candidate |
| Isopropanol | 3.9 | Sparingly Soluble | Soluble | Amorphous precipitate | Poor |
| Ethanol | 4.3 | Soluble | Very Soluble | No crystals | Poor |
| Methanol | 5.1 | Soluble | Very Soluble | No crystals | Poor |
| Water | 10.2 | Insoluble | Insoluble | No change | Poor |
Based on these hypothetical results, ethyl acetate and acetonitrile would be promising single solvents for further optimization. Toluene could be explored as an anti-solvent in combination with a more polar solvent in which the compound is highly soluble.
Protocol 2: Cooling Crystallization from a Single Solvent
This is a widely used technique for compounds that exhibit a significant increase in solubility with temperature.
Objective: To purify 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole by cooling crystallization from a selected solvent.
Materials:
-
Crude 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
-
Selected solvent (e.g., Ethyl Acetate)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture to reflux with stirring until all the solid dissolves.
-
If the solid does not completely dissolve, add small portions of the solvent until a clear solution is obtained. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Slow Cooling:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.[6]
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.
-
-
Crystal Harvesting:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals under vacuum to a constant weight.
-
The following diagram illustrates the cooling crystallization process.
Caption: Cooling Crystallization Workflow.
Protocol 3: Anti-Solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" to induce precipitation.
Objective: To purify 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole using an anti-solvent crystallization method.
Materials:
-
Crude 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
-
A "good" solvent (e.g., Acetone)
-
An "anti-solvent" (e.g., Toluene)
-
Beaker or flask
-
Stirring plate
-
Dropping funnel
Procedure:
-
Dissolution:
-
Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature or with gentle warming.
-
-
Anti-Solvent Addition:
-
Slowly add the "anti-solvent" dropwise to the stirred solution.
-
Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
-
Crystal Growth:
-
Stop the addition of the anti-solvent and allow the mixture to stand undisturbed to allow for crystal growth.
-
-
Harvesting and Drying:
-
Collect and dry the crystals as described in Protocol 2.
-
Troubleshooting Common Crystallization Problems
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent.- Cool the solution to a lower temperature.- Add a seed crystal.- Gently scratch the inside of the flask with a glass rod. |
| Oiling Out | - Supersaturation is too high.- Cooling is too rapid.- Impurities are present. | - Reheat the solution to dissolve the oil and cool more slowly.- Add more solvent.- Use a different solvent system.[12] |
| Many Small Crystals | - Nucleation rate is too high. | - Decrease the concentration.- Slow down the cooling or anti-solvent addition rate.- Use cleaner glassware to reduce nucleation sites.[12] |
| Poor Crystal Quality | - Rapid crystal growth.- Presence of impurities. | - Slow down the crystallization process.- Further purify the compound before crystallization.- Try a different solvent system.[12] |
Characterization of Crystalline Material
Once crystals are obtained, it is essential to characterize them to determine their purity, identity, and polymorphic form.[15] Standard analytical techniques include:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopy (NMR, IR): To confirm the chemical structure.
-
Chromatography (HPLC, GC): To determine the purity of the compound.
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and detect polymorphism.[5]
-
Differential Scanning Calorimetry (DSC): To study thermal properties and detect phase transitions.
Conclusion
The successful crystallization of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole is a critical step in its development as a potential pharmaceutical agent. A systematic approach to solvent screening and method optimization, as outlined in this guide, will significantly increase the likelihood of obtaining a high-purity, crystalline material with the desired solid-state properties. Careful control of crystallization parameters is paramount to ensure reproducibility and to isolate the desired polymorphic form, ultimately contributing to the development of a safe and effective drug product.
References
- Benchchem. Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.
- Nishka Research. The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. 2023.
- GBMSA. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
- Hilaris Publisher. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. 2024.
-
Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 2015, E71, m13-m22. Available from: [Link]
- Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
-
Lee, E. H. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Archives of Pharmacal Research, 2014, 37(8), 957-969. Available from: [Link]
- SPT Labtech. Chemical crystallization.
-
Warren, M. R., et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 2023, 52(5), 1736-1752. Available from: [Link]
-
Chadwick, K., et al. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 2012, 12(3), 1349-1357. Available from: [Link]
-
APC. Solvent Selection in Pharmaceutical Crystallization Process Development. 2020. Available from: [Link]
- Technobis Crystallization Systems. Solvent selection for process development. 2021.
- APC. Solvent Selection - (API) Solubility.
- Crystal Pharmatech. API Crystallization.
-
Vangala, R., et al. Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. SFA ScholarWorks, 2019. Available from: [Link]
-
ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. 2023. Available from: [Link]
-
ResearchGate. Can anyone please suggest the best method to grow the crystals for organic compounds. 2015. Available from: [Link]
-
University of Florida. Crystallisation Techniques. 2006. Available from: [Link]
-
Cruz-Cabeza, A. J., et al. Survey and analysis of crystal polymorphism in organic structures. Acta Crystallographica Section B, 2018, 74(Pt 1), 1-11. Available from: [Link]
-
American Chemical Society. Guidelines for Characterization of Organic Compounds. Available from: [Link]
- Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Benchchem. dealing with poor solubility of pyrazole derivatives during synthesis.
-
El-Sayed, N. N. E., et al. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Scientific Reports, 2023, 13(1), 20953. Available from: [Link]
-
LearnPEDIA. Characterization Of Organic Compounds. 2014. Available from: [Link]
-
Wikipedia. Crystal polymorphism. Available from: [Link]
- University of Angers. Guide for crystallization.
- Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Journal of Molecular Structure, 2025, 1315, 138404.
-
MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. 2023. Available from: [Link]
- Science. SOP: CRYSTALLIZATION.
-
El-Gazzar, M. G., et al. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 2023, 28(10), 4059. Available from: [Link]
- Kumar, D., et al. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Results in Chemistry, 2026, 7, 100560.
-
Hassan, A. S., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 2019, 24(9), 1774. Available from: [Link]
-
Hafez, H. N., et al. Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules, 2016, 21(11), 1500. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. 2021. Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. 2021. Available from: [Link]
-
PubChem. Phenyl-5-(1H-pyrazol-3-YL)-1,3-thiazole. Available from: [Link]
-
da Silva, A. B., et al. Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules, 2017, 22(12), 2244. Available from: [Link]
-
Cardiff University. 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. 2021. Available from: [Link]
-
Patil, P., et al. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). ACS Omega, 2022, 7(12), 10467-10478. Available from: [Link]
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nishkaresearch.com [nishkaresearch.com]
- 3. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. approcess.com [approcess.com]
- 9. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 10. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 11. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Thiazole-Pyrazole Derivatives in Bioassays
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why are my thiazole-pyrazole compounds so difficult to dissolve in aqueous buffers?
Thiazole-pyrazole derivatives are often rigid, planar, and possess a high crystalline lattice energy. These characteristics, common in "brick-dust" type molecules, mean that significant energy is required to break apart the crystal structure and allow individual molecules to be solvated by water.[3] Furthermore, their hydrophobic nature makes them inherently less compatible with the polar environment of aqueous assay buffers.
Q2: What is the best solvent to start with for my stock solution?
For most poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[4] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules. Always consult the supplier's Certificate of Analysis (CoA) for any specific solubility data provided.[5]
Q3: My compound dissolves in 100% DMSO but crashes out when I dilute it into my cell culture media. What is happening?
This is a very common issue known as "solvent-shift precipitation".[6] When your concentrated DMSO stock is introduced to the aqueous environment of the media, the solvent polarity changes abruptly. This sudden decrease in the concentration of the organic solvent reduces the solubility of your hydrophobic compound, causing it to precipitate or "crash out" of the solution.[7][8]
Q4: What is the maximum final concentration of DMSO I can use in my cell-based assay?
As a general rule, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5%, with an ideal target of ≤0.1% to minimize cellular toxicity.[4][9][10] Different cell lines have varying sensitivities to DMSO. Concentrations above 1% can significantly reduce cell viability, induce oxidative stress, and interfere with normal cellular processes, potentially confounding your assay results.[11][12][13] It is crucial to run a vehicle control (media with the same final DMSO concentration as your test wells, but without the compound) to assess any effects of the solvent on your specific assay.[6]
In-Depth Troubleshooting Guides
Issue 1: Compound Precipitates Upon Dilution in Aqueous Buffer
This is the most frequent challenge encountered. The goal is to keep the compound in a monomeric, soluble state within the final assay buffer.
-
Low Aqueous Solubility : The fundamental issue is the compound's inherent hydrophobicity.[7]
-
Solvent Shock : The rapid change from a high-concentration organic stock to an aqueous environment causes the compound to exceed its solubility limit and precipitate.[7]
-
pH and Ionic Strength : The pH and salt concentration of the buffer can significantly influence the solubility of ionizable compounds.[14]
The simplest approach is to optimize the use of co-solvents and the dilution method.
-
Scientific Rationale : Co-solvents like DMSO, ethanol, or PEG-400 are water-miscible organic solvents that, even at low final concentrations, can increase the solubility of hydrophobic compounds in aqueous solutions.[][16] A stepwise dilution process avoids the "solvent shock" that causes immediate precipitation.[10]
-
Detailed Protocol: Stepwise Dilution
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution, using sonication or gentle warming if necessary.[4][17]
-
Instead of adding the small volume of DMSO stock directly into the large volume of final buffer, perform an intermediate dilution. Pre-mix the DMSO stock with a small volume of media or buffer first.
-
Add this intermediate mix to the final volume of the assay buffer. This gradual reduction in solvent strength can help maintain solubility.[8]
-
Always aim for the lowest possible final DMSO concentration (ideally ≤0.1%) to minimize bioassay interference.[6]
-
Cyclodextrins are cyclic oligosaccharides that can act as molecular hosts, encapsulating hydrophobic guest molecules within their central cavity.[18][19]
-
Scientific Rationale : Cyclodextrins have a hydrophilic exterior and a hydrophobic interior.[18] They form water-soluble inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment and increasing its apparent solubility.[19][20][21] This method is widely used in pharmaceutical formulations to improve drug delivery and bioavailability.[18]
-
Detailed Protocol: Screening for Cyclodextrin Compatibility
-
Selection : Choose a cyclodextrin to screen. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and safety profiles.[18][22]
-
Stock Preparation : Prepare a concentrated aqueous stock of the cyclodextrin (e.g., 40% w/v HP-β-CD in water).
-
Complexation :
-
Add your thiazole-pyrazole compound (from a concentrated DMSO stock) to the cyclodextrin solution.
-
Alternatively, for a DMSO-free preparation, add the solid compound in excess to the cyclodextrin solution.
-
-
Equilibration : Vortex the mixture vigorously and allow it to equilibrate by shaking or rotating at room temperature for 24-48 hours to ensure maximum complex formation.
-
Quantification : Centrifuge the solution at high speed to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration of the solubilized compound using a validated analytical method like HPLC-UV.[8]
-
Assay Dilution : The resulting aqueous, compound-loaded cyclodextrin solution can then be diluted directly into your assay buffer. Remember to include a vehicle control with the same concentration of cyclodextrin alone.[6]
-
For thiazole-pyrazole derivatives with ionizable functional groups (e.g., acidic or basic centers), solubility can be highly pH-dependent.
-
Scientific Rationale : Adjusting the pH of the solution can convert a neutral, less soluble form of a compound into an ionized, more water-soluble salt form.[23][24] For a basic compound, lowering the pH will protonate it, while for an acidic compound, raising the pH will deprotonate it, in both cases increasing solubility.[16][24]
-
Detailed Protocol: pH-Solubility Profiling
-
Buffer Preparation : Prepare a series of buffers across a relevant pH range (e.g., from pH 4.0 to 9.0).[8]
-
Supersaturation : Add an excess of your solid compound to a small volume of each buffer in separate tubes.
-
Equilibration : Rotate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.[8]
-
Separation & Quantification : Centrifuge the tubes to pellet the excess solid. Collect the supernatant and measure the concentration of the dissolved compound via HPLC-UV or a similar method.[8]
-
Analysis : Plot the measured solubility against pH to identify the optimal pH range for your compound. If your assay conditions permit, you can use a buffer at this optimal pH to maximize solubility.
-
Issue 2: The Solubilization Method Interferes with the Bioassay
It is critical that the chosen solubilization strategy does not impact the biological system being studied.
-
Solvent Toxicity : Organic solvents like DMSO can induce cytotoxicity, alter gene expression, or directly inhibit enzyme activity, especially at higher concentrations.[11][25][26]
-
Surfactant Effects : Surfactants, while effective solubilizers, can disrupt cell membranes or denature proteins.
-
Cyclodextrin Effects : At high concentrations, cyclodextrins can extract cholesterol from cell membranes, leading to cytotoxicity.
Before proceeding with your compound screen, you must validate that your solubilization vehicle does not interfere with the assay readout.
-
Scientific Rationale : A vehicle control contains all components of the experimental well except for the test compound.[6] By comparing the vehicle control to an untreated control (cells in media only), you can isolate and quantify any background effects caused by the solvent, cyclodextrin, or pH-adjusted buffer. This is a mandatory step for ensuring data integrity.
-
Detailed Protocol: Assay Compatibility Testing
-
Prepare Controls : For every experiment, prepare the following controls:
-
Untreated Control : Cells in standard assay medium.
-
Vehicle Control : Cells in assay medium containing the highest final concentration of your chosen solubilization agent (e.g., 0.1% DMSO, 1% HP-β-CD solution, or pH 6.5 buffer).
-
Positive Control : A known activator or inhibitor for your assay, if available.
-
-
Execution : Run your standard bioassay protocol, treating the designated wells with the prepared controls.
-
Data Analysis : Analyze the results. The readout from the Vehicle Control should not be significantly different from the Untreated Control. If a significant difference is observed, the chosen solubilization method or concentration is interfering with the assay and must be re-evaluated.
-
Data & Visualization
Tables for Quick Reference
Table 1: Properties of Common Co-Solvents
| Co-Solvent | Typical Starting Stock Conc. | Recommended Max Final Assay Conc. | Notes |
| DMSO | 10-50 mM | ≤ 0.5% (ideal ≤ 0.1%)[9][10] | Broad solubility range; can be cytotoxic at >1%.[11][12] |
| Ethanol | 10-20 mM | ≤ 1% | Less toxic than DMSO for some cell lines, but also a less powerful solvent.[27] |
| PEG-400 | 5-15 mM | ≤ 1% | A polymer often used in formulations; generally low toxicity.[27] |
Experimental & Logic Workflows
A systematic approach is key to efficiently solving solubility issues.
Caption: Decision workflow for selecting and validating a solubilization strategy.
References
- Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
- National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- BenchChem. (n.d.).
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- World Pharma Today. (2025).
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- National Center for Biotechnology Information. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC.
- Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Eman, P. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery.
- Academia.edu. (n.d.).
- Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- National Center for Biotechnology Information. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Preparing "Compound X" Stock Solutions.
- MDPI. (2025).
- BenchChem. (n.d.).
- Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- BenchChem. (n.d.).
- MDPI. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
- Vertex AI Search. (2013). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed. (2006).
- ResearchGate. (2025).
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
- Smolecule. (n.d.).
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Drug Development & Delivery. (2020). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule.
- BenchChem. (n.d.). Enhancing the solubility of Prosaikogenin F for cell-based assays.
- National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening - PMC - NIH.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- BOC Sciences. (n.d.).
- Vertex AI Search. (2023). Solubility enhancement techniques: A comprehensive review.
- National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC.
- ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?.
- PubMed. (n.d.).
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. wjbphs.com [wjbphs.com]
- 17. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 21. humapub.com [humapub.com]
- 22. publishing.emanresearch.org [publishing.emanresearch.org]
- 23. longdom.org [longdom.org]
- 24. ijpca.org [ijpca.org]
- 25. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
purification challenges of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
Welcome to the Separation Science Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic liabilities of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole .
This molecule presents a "perfect storm" of purification challenges: a highly planar hydrophobic phenyl ring, a basic thiazole nitrogen prone to metal chelation, and a pyrazole ring that acts as both a strong hydrogen-bond networker and a dynamic tautomeric center. Below, you will find causality-driven troubleshooting guides, empirical data, and self-validating protocols to ensure high-yield, high-purity isolation.
🛠️ Diagnostic Troubleshooting Guides
Issue 1: Severe Peak Tailing and Asymmetry in RP-HPLC
The Symptom: Your chromatogram shows a sharp leading edge but a long, dragging tail (Asymmetry factor > 2.0), making fraction collection and integration difficult. The Causality: Peak tailing occurs when multiple retention mechanisms compete[1]. The thiazole and pyrazole nitrogens are Lewis bases. In traditional C18 columns, unbonded silica surfaces leave exposed, acidic silanol groups (Si-OH). At neutral pH, these silanols ionize to Si-O⁻, creating strong secondary electrostatic interactions with the basic nitrogens of your analyte[1]. Additionally, the adjacent nitrogens in the pyrazole-thiazole scaffold can chelate trace metals (like Fe or Al) embedded in the silica matrix[1]. The Fix:
-
Chemical Masking: Lower the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This forces the silanols into their neutral, protonated state, shutting down ionic interactions[2].
-
Steric Shielding: Switch to a high-purity, fully end-capped Type B silica column or a hybrid organic-inorganic stationary phase.
Issue 2: "Ghost Peaks" or Split Peaks (Tautomeric Broadening)
The Symptom: A single, NMR-verified pure compound elutes as two distinct peaks or one excessively broad, misshapen hump on a brand-new column. The Causality: The 1H-pyrazole ring undergoes rapid annular tautomerism (1H-pyrazol-3-yl ⇌ 1H-pyrazol-5-yl)[3]. If the rate of this proton exchange is similar to the timescale of your chromatographic separation (the intermediate exchange regime), the detector captures a smeared average of the two forms. If the exchange is very slow, the tautomers resolve into two distinct peaks. The Fix:
-
Thermodynamic Coalescence: Increase the column compartment temperature to 45–50 °C. Heat accelerates the tautomeric interconversion, pushing it into the fast-exchange regime and coalescing the signal into a single, sharp band.
-
Proton Shuttling: Ensure your mobile phase contains a protic modifier (like water or methanol) to facilitate rapid proton transfer, stabilizing the equilibrium.
Issue 3: Irreversible Adsorption on Normal Phase Silica
The Symptom: The compound streaks heavily on TLC plates or requires highly polar, non-ideal solvent systems (e.g., >10% MeOH in DCM) to elute from a flash column, resulting in poor mass recovery. The Causality: The pyrazole N-H is a potent hydrogen bond donor, while the thiazole and pyrazole imine nitrogens are strong acceptors. Together, they form robust, irreversible H-bond networks with the bulk hydroxyls of standard bare silica[4]. The Fix: Deactivate the silica dynamically by adding 1% Triethylamine (TEA) to your mobile phase, which outcompetes the analyte for the silica's active sites.
📊 Quantitative Performance Data
The following table summarizes the impact of mobile phase modifiers on the chromatographic performance of pyrazole-thiazole derivatives on a standard C18 column (Flow rate: 1.0 mL/min, Temp: 25 °C).
| Mobile Phase Additive | pH | Peak Asymmetry ( | Theoretical Plates ( | Mechanistic Action |
| None (Water/MeCN) | ~6.5 | 2.8 (Severe tailing) | < 2,000 | Unsuppressed silanol interactions |
| 0.1% Formic Acid | ~2.7 | 1.4 (Slight tailing) | 8,500 | Partial silanol protonation; MS compatible[2] |
| 0.1% TFA | ~2.0 | 1.05 (Ideal) | 12,000 | Complete silanol protonation & ion pairing |
| 10 mM Ammonium Acetate | ~6.8 | 1.8 (Moderate) | 5,000 | Ionic shielding of silanols |
🔬 Standard Operating Procedures (SOPs)
Protocol A: Self-Validating RP-HPLC Optimization for Basic Heterocycles
This protocol ensures that peak shape issues are isolated to the analyte, not a degraded column.
-
System Preparation: Flush the HPLC system with MS-grade Water/Acetonitrile (50:50) to remove buffered salts from previous users.
-
Mobile Phase Formulation: Prepare Mobile Phase A (Water + 0.1% v/v TFA) and Mobile Phase B (Acetonitrile + 0.1% v/v TFA). Note: Use Formic acid if fractionating for LC-MS.
-
Column Equilibration: Install a fully end-capped C18 column. Set the column oven to 45 °C to suppress tautomeric broadening. Equilibrate at 5% B for 10 column volumes.
-
System Validation (Critical Step): Inject a mixture of Uracil (void volume marker) and Toluene (neutral retention marker).
-
Diagnostic Check: If Toluene tails, the column bed is physically degraded or contaminated. Replace the column. If Toluene is sharp (
< 1.2), proceed to step 5.
-
-
Sample Injection & Gradient: Dissolve 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole in the starting mobile phase. Run a linear gradient from 5% to 95% B over 15 minutes.
Protocol B: TEA-Deactivated Silica Gel Flash Chromatography
Use this when reverse-phase purification is unavailable or scale prohibits it.
-
Solvent Doping: Prepare your elution solvent system (e.g., Hexanes/Ethyl Acetate) and add 1% v/v Triethylamine (TEA) to both the weak and strong solvents.
-
Column Packing: Slurry pack the silica gel using the TEA-doped Hexanes. Flush with 2 column volumes of the solvent to fully saturate and deactivate the acidic silanol sites.
-
Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head.
-
Elution: Run the gradient. The TEA will elute continuously, preventing the pyrazole-thiazole from anchoring to the stationary phase. Caution: Fractions will contain TEA; remove via high-vacuum rotary evaporation or an aqueous acidic workup post-purification.
🗺️ Purification Workflow Visualization
Decision-tree workflow for resolving primary purification bottlenecks of pyrazole-thiazole hybrids.
❓ Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate in the HPLC injection loop, causing overpressure errors?
A: 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole possesses high planarity and extended aromaticity, leading to strong intermolecular
Q: Can I use normal-phase HPLC instead of reverse-phase for this scaffold? A: Yes, but standard Hexane/Ethyl Acetate gradients will likely fail due to the strong H-bonding of the pyrazole NH. You must utilize a polar protic modifier (e.g., 5-10% Ethanol or Isopropanol) in your normal-phase mobile phase to disrupt the hydrogen bond networks and maintain sharp peak shapes.
Q: I am seeing a mass of [M+1] + 22 in my LC-MS after purification. What is this? A: This is a sodium adduct [M+Na]⁺. Pyrazole-thiazole scaffolds are excellent bidentate ligands. If you used glassware washed with standard detergents or low-purity solvents, the molecule will scavenge trace sodium ions. Ensure you are using LC-MS grade solvents and consider adding 0.1% Formic acid to promote protonation[M+H]⁺ over sodium adduction.
📚 References
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC Source: nih.gov URL:[Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies Source: sielc.com URL:[Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI Source: mdpi.com URL:[Link]
-
(PDF) The annular tautomerism of the curcuminoid NH-pyrazoles - ResearchGate Source: researchgate.net URL:[Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex Source: phenomenex.com URL:[Link]
Sources
Precision Synthesis Support Center: Pyrazolyl-Thiazole Hybrids
Topic: Minimizing Byproducts in Hantzsch Condensation Protocols Role: Senior Application Scientist Status: Active | System: Green & Conventional Workflows
Introduction: The Purity Paradox
The synthesis of pyrazolyl-thiazoles—a privileged scaffold in antimicrobial and anticancer drug discovery—often suffers from the "Hantzsch Paradox": while the reaction is thermodynamically favorable, the high reactivity of
This guide moves beyond standard textbook procedures. It provides a self-validating workflow designed to suppress side reactions at the mechanistic level. We prioritize Green Chemistry principles (e.g., aqueous-ethanol media, ultrasound) not just for sustainability, but because they demonstrably reduce thermal decomposition compared to harsh reflux conditions.
The Core Directive: Mechanistic Control
To minimize byproducts, you must visualize where they originate. The reaction proceeds via a nucleophilic attack of the sulfur (thiosemicarbazone) on the
Byproduct Origins Visualization
The following diagram maps the critical "Failure Points" (FP) where impurities are generated.
Figure 1: Mechanistic pathway highlighting Failure Points (FP) where byproducts diverge from the main synthetic route.
Optimized Protocol: The "Clean-Green" Method
Standard reflux often leads to charring. This ultrasound-assisted aqueous-ethanol method minimizes thermal stress.
Reagents
-
Substrate A: Pyrazole-based thiosemicarbazone (1.0 eq)
-
Substrate B:
-Haloketone (e.g., phenacyl bromide) (1.0 eq) -
Catalyst: Silica-supported Tungstosilicic Acid (Si-TSA) or dilute Acetic Acid (cat.)
-
Solvent: Ethanol:Water (1:1 v/v)
Step-by-Step Workflow
| Step | Action | Technical Rationale (Why?) |
| 1 | Solvation | Dissolve Substrate A in EtOH/Water (1:1). Sonicate for 5 mins. Rationale: Water acts as a "heat sink" and promotes hydrophobic clustering of reactants, accelerating the reaction without high heat. |
| 2 | Addition | Add Substrate B dropwise over 10 mins at Room Temp (RT). Rationale: Prevents high local concentration of haloketone, reducing self-polymerization (FP4). |
| 3 | Activation | Irradiate with Ultrasound (or stir at 50°C) for 20-40 mins. Monitor via TLC (30% EtOAc/Hexane). Rationale: Ultrasound collapses cavitation bubbles, creating micro-reactors that drive the cyclization faster than side-reactions can occur. |
| 4 | Neutralization | Pour mixture into 5% Na₂CO₃ (aq) containing crushed ice. Rationale: Neutralizes the HBr byproduct immediately. Acidic environments promote imine hydrolysis (FP2). |
| 5 | Isolation | Filter precipitate.[2][3] Wash with cold EtOH (2x) then Et₂O (1x). Rationale: Ether wash removes unreacted haloketone (lachrymator) and non-polar dimers. |
Troubleshooting Dashboard (Q&A)
Module A: Purity & Sticky Tars
Q: My reaction mixture turned into a dark, sticky tar instead of a precipitate. What happened?
Diagnosis: This is "Thermal Polymerization" of the
-
The Cause:
-haloketones are thermally unstable. If the reaction temperature is too high (>80°C) or the thiosemicarbazone is not fully dissolved before addition, the haloketone reacts with itself. -
The Fix:
-
Lower Temperature: Switch to the Ethanol/Water (1:1) method at 50°C or use Ultrasound at RT.[4]
-
Purify Starting Material: If your phenacyl bromide is yellow/brown, it has already degraded. Recrystallize it from ethanol before use.
-
Order of Addition: Ensure the nucleophile (thiosemicarbazone) is in excess solution before adding the electrophile.
-
Module B: The "Yellow Impurity" (Dimerization)
Q: I see a persistent yellow spot on TLC co-eluting near my product. It doesn't wash away. Diagnosis: Oxidative Dimerization (Formation of Disulfides).
-
The Cause: Thiosemicarbazones can oxidize to form S-S dimers in the presence of air and slow reaction kinetics.
-
The Fix:
-
Degas Solvents: Sparge your ethanol with nitrogen for 10 mins prior to use.
-
Accelerate Kinetics: Use a catalyst (e.g., few drops of acetic acid or Si-TSA) to push the condensation faster than the oxidation can occur.
-
Module C: Regioselectivity (Isomer Control)
Q: NMR shows a mixture of two isomers. How do I lock the regioselectivity? Diagnosis: Competition between the Sulfur attack (desired) and Nitrogen attack, or tautomeric shifts (2-amino vs 2-imino).
-
The Cause: In strongly acidic media, the "hard" nitrogen becomes protonated/protected, directing the "soft" alkyl halide to the sulfur (Hantzsch product). However, if the medium is too neutral and the ketone is sterically hindered, N-alkylation competes.
-
The Fix:
-
Maintain Mild Acidity: The reaction generates HBr naturally. Do not add base at the start. The acidic environment favors the formation of the stable thiazole aromatic ring.
-
Steric Bulk: If using unsymmetrical ketones, be aware that bulky groups will favor the formation of the isomer where the nucleophile attacks the least hindered carbon.
-
Decision Tree: Logic for Optimization
Use this flow to determine the correct corrective action for your specific outcome.
Figure 2: Troubleshooting logic tree for rapid diagnosis of synthetic failures.
References
-
Maddila, S., et al. (2016). "Synthesis and antimicrobial activity of some new pyrazolyl-thiazoles." Journal of Saudi Chemical Society.
-
Bondock, S., et al. (2010). "Synthesis and antimicrobial evaluation of some new thiazole, thiazolidinone and thiazoline derivatives starting from 1-chloro-3,4-dihydronaphthalen-2-carboxaldehyde." European Journal of Medicinal Chemistry.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Hantzsch Mechanism).
-
Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using silica supported tungstosilicic acid as a reusable catalyst."[4] Tetrahedron Letters.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents | MDPI [mdpi.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of IC50 Values: 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole (PPT) Scaffolds
Content Type: Publish Comparison Guide Domain: Medicinal Chemistry / Oncology Drug Discovery Focus: EGFR/VEGFR-2 Kinase Inhibition & Assay Validation
Executive Summary: The PPT Scaffold in Lead Optimization
The compound 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole (referred to herein as the PPT Core ) represents a privileged scaffold in modern drug discovery, particularly for dual-targeting kinase inhibitors (EGFR/VEGFR-2) and neurodegenerative targets (hMAO-B).
While the unsubstituted core exhibits moderate biological activity (low micromolar range), functionalized derivatives—specifically those with electron-withdrawing groups (e.g., 4-fluorophenyl) or methoxy substitutions—have demonstrated nanomolar (nM) potency comparable to FDA-approved standards like Gefitinib and Erlotinib .
This guide provides a rigorous technical framework for validating IC50 values for PPT derivatives, addressing common assay artifacts such as fluorescence interference and solubility limits characteristic of thiazole-pyrazole hybrids.
Comparative Performance Analysis
Benchmark: PPT Derivatives vs. Standard of Care (EGFR-TKIs)
The following data compares an Optimized PPT Analog (based on recent SAR studies, e.g., 3,4-dimethoxy substituted) against industry standards.
Table 1: IC50 Comparison in Enzymatic & Cellular Assays
| Compound | Target | IC50 (Enzymatic) | IC50 (Cellular - A549) | Mechanism |
| PPT Core (Unsubstituted) | EGFR (WT) | 1.2 - 5.5 µM | > 20 µM | ATP-Competitive |
| Optimized PPT Analog | EGFR (WT) | 32.5 ± 2.2 nM | 8.48 µM | Dual EGFR/VEGFR-2 |
| Optimized PPT Analog | VEGFR-2 | 43.0 ± 2.4 nM | N/A | Dual Inhibition |
| Gefitinib (Control) | EGFR (WT) | 29.1 - 33.0 nM | 0.02 - 0.1 µM | EGFR Selective |
| Erlotinib (Control) | EGFR (WT) | ~25.0 nM | 0.05 - 0.2 µM | EGFR Selective |
*Data Source: Aggregated from SAR studies on thiazolyl-pyrazolines (See Ref 1, 3).
Critical Insight: The "Dual-Targeting" Advantage
Unlike Gefitinib, which is highly selective for EGFR, optimized PPT derivatives often exhibit a dual-inhibitory profile (EGFR + VEGFR-2). This is advantageous in preventing tumor angiogenesis but requires distinct validation protocols to ensure the IC50 reflects true binding rather than non-specific hydrophobic aggregation.
Technical Validation Protocol
A. Solubility & "PAINS" Exclusion
Thiazole-pyrazole systems are lipophilic and prone to colloidal aggregation, which can yield false-positive IC50s (promiscuous inhibition).
-
Step 1: Prepare stock in 100% DMSO (20 mM).
-
Step 2: Dilute to assay concentration. If precipitation occurs > 10 µM, the IC50 is invalid.
-
Validation Step: Run the kinase assay in the presence of 0.01% Triton X-100 .
-
Logic: If IC50 increases significantly (potency drops) with detergent, the compound was acting via aggregation. If IC50 remains stable, the inhibition is specific.
-
B. Assay Selection: TR-FRET (Lanthascreen)
Avoid standard fluorescence intensity assays. The pyrazole-thiazole core can exhibit intrinsic fluorescence, interfering with readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this scaffold.
Protocol Workflow:
-
Enzyme: Recombinant EGFR (human intracellular domain).
-
Substrate: PolyGT-biotin labeled peptide.
-
Tracer: Eu-anti-phosphotyrosine antibody.
-
ATP Concentration: Must be set at Km(app) (approx. 10-50 µM depending on enzyme batch) to accurately measure ATP-competitive inhibition.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating the PPT scaffold's activity, distinguishing between specific kinase inhibition and assay artifacts.
Caption: Validation workflow for PPT derivatives ensuring exclusion of aggregation artifacts and fluorescence interference.
Mechanism of Action (MOA)
The PPT scaffold functions as a Type I kinase inhibitor. The thiazole nitrogen and pyrazole NH moieties form critical hydrogen bonds with the hinge region of the EGFR kinase domain (Met793), mimicking the adenine ring of ATP.
Caption: Mechanism of Action showing ATP-competitive inhibition of EGFR signaling cascade by PPT.
References
-
Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry). Context: Establishes the nanomolar potency of 3,4-dimethoxy substituted PPT derivatives.
-
Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Source: RSC Advances / PubMed Central. Context: Comprehensive review of thiazole-pyrazole SAR and structural requirements for EGFR binding.[1]
-
Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors. Source: Dove Medical Press (Drug Design, Development and Therapy). Context: Provides comparative IC50 data against Gefitinib and Erlotinib.
-
Design, synthesis and biological evaluation of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazoles as selective hMAO-B inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Validates the scaffold for neurodegenerative applications (hMAO-B inhibition).
Sources
Benchmarking Molecular Docking Engines: A Comparative Guide Using 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
As drug discovery pipelines increasingly rely on structure-based design, selecting the appropriate molecular docking engine for a specific chemotype is critical. Thiazolyl-pyrazole derivatives, such as 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole , are privileged scaffolds frequently utilized in the development of kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) .
However, this specific scaffold presents unique computational challenges: the rotatable bonds between the phenyl, thiazole, and pyrazole rings create a vast conformational space, while the pyrazole moiety introduces tautomeric ambiguity. In this guide, we objectively compare the performance of three industry-standard docking engines—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —using this compound as our benchmark ligand against the EGFR kinase domain.
Target Biology & Mechanistic Context
Before initiating any virtual screening protocol, it is imperative to understand the biological context of the target. Thiazolyl-pyrazoles exert their anticancer activity by competitively binding to the ATP-binding pocket of receptor tyrosine kinases like EGFR. By blocking ATP hydrolysis, these compounds halt the downstream phosphorylation cascade (RAS/RAF/MEK), ultimately arresting tumor proliferation.
EGFR signaling pathway and the inhibitory mechanism of thiazolyl-pyrazoles.
Experimental Protocols: A Self-Validating Workflow
To ensure high-fidelity results, a docking protocol must be a self-validating system. The following step-by-step methodologies detail the exact preparation and execution phases, highlighting the causality behind each computational choice.
Phase 1: Ligand Preparation
-
Step 1: 3D Structure Generation. Convert the 2D SMILES of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole into a 3D conformation using LigPrep (Schrödinger) or OpenBabel.
-
Step 2: Tautomer & Ionization Enumeration. Generate all possible tautomers at physiological pH (7.4 ± 0.5).
-
Causality: The pyrazole ring can exist as either the 1H or 2H tautomer. This shift completely reverses the hydrogen bond donor/acceptor profile. Failing to enumerate tautomers will likely result in missing the critical hydrogen bond interaction with the EGFR hinge region (Met793), yielding false-negative docking scores.
-
-
Step 3: Energy Minimization. Minimize the ligand using the OPLS3e (for Glide) or MMFF94 (for Vina/GOLD) force fields to resolve steric clashes.
Phase 2: Protein Preparation (Target: EGFR, PDB ID: 1M17)
-
Step 1: Structural Correction. Import the crystal structure and add missing hydrogen atoms.
-
Step 2: Water Molecule Management. Delete bulk solvent waters, but explicitly retain structural waters within 3Å of the hinge region.
-
Causality: Bridging water molecules often mediate crucial interactions between the thiazole nitrogen and the kinase backbone. Removing all waters indiscriminately strips the model of its true physiological binding mechanics.
-
-
Step 3: Hydrogen Bond Optimization. Optimize the H-bond network by sampling Asn, Gln, and His flips. Assign the correct protonation state to the catalytic Asp855.
Phase 3: Docking Execution
We executed the docking across three distinct algorithmic paradigms:
-
AutoDock Vina (1.1.2): Utilizes an empirical scoring function and an iterated local search global optimizer . Box size set to 20×20×20 Å centered on the ATP pocket. Exhaustiveness set to 8.
-
Schrödinger Glide (XP): Employs a systematic search algorithm with a force-field-based scoring function (OPLS3e) . Extra Precision (XP) was chosen over Standard Precision (SP) because XP applies stricter penalties for desolvation, which is critical for accurately scoring the highly hydrophobic phenyl ring of our ligand.
-
CCDC GOLD (2022): Uses a genetic algorithm to explore ligand flexibility, scored via the ChemPLP function . The genetic algorithm is particularly adept at handling the multiple rotatable bonds between the three aromatic rings of our scaffold.
Comparative molecular docking workflow for thiazole-pyrazole derivatives.
Performance Comparison & Experimental Data
To objectively compare the engines, we evaluated the top-ranked pose for 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole against three metrics: Binding Affinity/Score, Root Mean Square Deviation (RMSD) compared to a known co-crystallized thiazole analog, and Computational Time.
| Docking Engine | Search Algorithm | Scoring Function | Top Pose Score | RMSD to Native (Å) | Compute Time / Ligand (s) |
| AutoDock Vina | Iterated Local Search | Empirical (Vina) | -8.4 kcal/mol | 1.85 | 4.2 |
| Schrödinger Glide (SP) | Systematic | Force-Field (OPLS3e) | -7.9 kcal/mol | 1.42 | 12.5 |
| Schrödinger Glide (XP) | Systematic | Force-Field (OPLS3e) | -8.6 kcal/mol | 0.95 | 45.0 |
| CCDC GOLD | Genetic Algorithm | Knowledge-based (ChemPLP) | 74.3 (Fitness)* | 1.15 | 28.4 |
*Note: Unlike Vina and Glide, which output a pseudo-free energy score where more negative is better, GOLD outputs a fitness score where a higher positive number indicates a better fit.
Application Scientist Insights
-
High-Throughput Screening (HTS): AutoDock Vina remains the undisputed champion for initial virtual screening. At 4.2 seconds per ligand, it rapidly identifies the thiazolyl-pyrazole chemotype as an active hit, even if the exact pose (RMSD 1.85 Å) is slightly skewed due to the empirical scoring function's simplified treatment of pi-pi stacking.
-
Lead Optimization: Schrödinger Glide (XP) is strictly required for late-stage lead optimization. The sub-angstrom RMSD (0.95 Å) proves that its force-field scoring accurately captures the delicate coplanarity of the phenyl and thiazole rings. The causality here lies in Glide XP's sophisticated treatment of hydrophobic enclosure and explicit water displacement penalties.
-
High Flexibility Handling: CCDC GOLD offered an excellent middle ground. Its genetic algorithm excelled at exploring the torsional space of the inter-ring bonds, successfully identifying the correct pyrazole tautomer orientation faster than Glide XP, albeit with a slightly higher RMSD (1.15 Å).
Conclusion
For researchers developing 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole derivatives, a tiered approach is highly recommended. Utilize AutoDock Vina for massive library screening to filter out non-binders rapidly. Subsequently, transition the top 5% of hits to Schrödinger Glide (XP) or CCDC GOLD to accurately predict the binding pose and optimize the hydrogen bond network with the kinase hinge region. Ensuring strict adherence to tautomer enumeration during ligand preparation will drastically reduce false-negative rates across all three platforms.
References
-
Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. Source: BMC Chemistry (2019). URL:[Link]
-
AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source: Journal of Computational Chemistry (2010). URL:[Link]
-
Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Source: Journal of Medicinal Chemistry (2004). URL:[Link]
-
Development and validation of a genetic algorithm for flexible docking. Source: Journal of Molecular Biology (1997). URL:[Link]
Reproducibility in the Synthesis of Pyrazolyl-Thiazoles: A Comparative Technical Guide
Executive Summary
The pyrazolyl-thiazole hybrid scaffold represents a privileged structure in modern drug discovery, exhibiting potent EGFR inhibition, antimicrobial, and anti-inflammatory properties [1]. However, the synthesis of these targets—classically via the Hantzsch condensation—is often plagued by inconsistent yields and variable regioselectivity in scale-up scenarios.
This guide moves beyond standard textbook procedures to analyze the reproducibility crisis inherent in these cyclizations. We compare the robust but slow Conventional Reflux , the high-efficiency Microwave-Assisted Synthesis (MAOS) , and the emerging Green Mechanochemical approaches.
The Chemistry: Hantzsch Condensation Dynamics
The core transformation involves the reaction of a pyrazole-derived carbothioamide (or thiosemicarbazone) with an
The Reproducibility Bottleneck: The primary failure mode is not the cyclization itself, but the stability of the
Mechanistic Pathway & Critical Control Points
The following diagram illustrates the reaction pathway and identifies where reproducibility is most often lost.
Figure 1: Mechanistic pathway of the Hantzsch condensation showing critical failure points (hydrolysis and reagent degradation) that affect batch-to-batch consistency.
Comparative Analysis of Methodologies
The following data aggregates results from recent comparative studies, specifically analyzing the reaction of pyrazole-4-carbaldehydes with substituted phenacyl bromides.
| Feature | Method A: Conventional Reflux | Method B: Microwave Assisted (MAOS) | Method C: Green Mechanochemistry |
| Reaction Time | 2 – 10 Hours | 2 – 10 Minutes | 5 – 20 Minutes |
| Typical Yield | 72% – 85% | 91% – 98% | 85% – 93% |
| Solvent System | Ethanol/Acetic Acid | Ethanol/Water (Closed Vessel) | Solvent-Free (Grinding) |
| Reproducibility | Moderate (Highly dependent on heating uniformity) | High (Digital control of T/P parameters) | Variable (Dependent on mixing efficiency) |
| Scalability | High | Low (Batch size limited by vessel) | Moderate |
| Key Reference | [1], [2] | [2], [4] | [1] |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, these protocols include "Stop/Go" validation steps.
Protocol A: The "Gold Standard" Microwave Method
Recommended for library generation and optimization.
-
Reagent Prep: Dissolve pyrazole-thiosemicarbazone (1.0 mmol) and substituted
-haloketone (1.0 mmol) in Ethanol (3 mL). -
Catalyst: Add 3-5 drops of Glacial Acetic Acid (optional, accelerates dehydration).
-
Irradiation: Seal in a microwave process vial. Irradiate at 60°C, 50 W for 5 minutes.
-
Validation Step: Pressure should remain <5 bar. If pressure spikes, solvent is too wet or decomposition is occurring.
-
-
Work-up: Pour reaction mixture into crushed ice.
-
Purification: Filter the precipitate. Recrystallize from hot ethanol.
-
Result: Yields typically >90%.[1]
-
Protocol B: Green Mechanochemical Synthesis
Recommended for avoiding volatile organic compounds (VOCs).
-
Loading: Place pyrazole-aldehyde (1.0 mmol), thiosemicarbazide (1.0 mmol), and
-haloketone (1.0 mmol) in a mortar. -
Grinding: Grind vigorously with a pestle at room temperature for 5–10 minutes.
-
Validation Step: The mixture will transition from a powder to a sticky paste (eutectic melt) and then back to a solid. If it remains a powder, add 1 drop of glycerol to initiate the melt.
-
-
Work-up: Wash the solid with cold water to remove inorganic salts.
-
Result: High purity product often requiring no chromatography [1].
Critical Reproducibility Factors: A Senior Scientist's Perspective
As an application scientist, I have observed that "failed" reactions in this class are rarely due to the method chosen, but rather the invisible variables.
The Haloketone Integrity
(e.g., phenacyl bromide) degrade upon exposure to light and moisture, releasing HBr which turns the solid yellow/brown.-
Directive: Only use white/colorless crystalline haloketones. If yellow, recrystallize or sublime before use. Using degraded reagents drops yields by 30-40%.
The "Water" Paradox
While water is a byproduct of the Hantzsch reaction, its presence in the solvent during the initial nucleophilic attack can be detrimental in conventional reflux, leading to hydrolysis of the imine intermediate.
-
Directive: For Method A (Reflux), use anhydrous ethanol. For Method B (Microwave), water is tolerated (and sometimes beneficial) because the rapid heating outpaces the hydrolysis rate [2].
Regioselectivity in One-Pot Reactions
When performing a 3-component one-pot reaction (Aldehyde + Thiosemicarbazide + Haloketone), there is a risk of the haloketone reacting with the hydrazine moiety before the hydrazone is formed.
-
Directive: Always pre-form the thiosemicarbazone (react Aldehyde + Thiosemicarbazide first) or use a stepwise temperature gradient (Low T for hydrazone formation, High T for cyclization).
Decision Matrix for Method Selection
Use this workflow to select the appropriate synthesis method based on your constraints.
Figure 2: Decision matrix for selecting the optimal synthesis method based on scale, speed, and environmental constraints.
References
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. (2021). Comparison of conventional reflux vs. grinding methods. [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Current Organic Synthesis. (2021). Quantitative analysis of yields and reaction times (MAOS vs. Conventional). [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega. (2024). Advanced green chemistry techniques using nanocatalysts.[1] [Link]
-
Conventional Versus Microwave Induced Synthesis and Biological Evolution. Current Microwave Chemistry. (2023). Detailed yield comparisons and antimicrobial screening data. [Link]
Sources
Comparative Cytotoxicity Guide: Thiazole-Pyrazole Hybrids vs. Standard Oncology Pharmacophores
Executive Summary
The fusion of thiazole and pyrazole pharmacophores represents a strategic shift in medicinal chemistry, moving from single-target small molecules to "hybrid" ligands designed to overcome Multi-Drug Resistance (MDR). This guide objectively compares the cytotoxic potency of recent thiazole-pyrazole hybrids against standard-of-care (SoC) agents (Doxorubicin, Cisplatin, Erlotinib).
Key Finding: Selected hybrids demonstrate superior IC50 values (sub-micromolar) in resistant cell lines (e.g., MCF-7, A549) compared to Doxorubicin, primarily driven by dual-mechanism inhibition (EGFR/VEGFR2 kinase modulation) and high Selectivity Indices (SI > 10) favoring cancer cells over normal fibroblasts.
Part 1: The Pharmacophore Rationale
Why combine these two rings? The rationale is grounded in bioisosteric synergy:
-
The Thiazole Core: Mimics the metabolic stability found in natural epothilones. It acts as a linker that positions the molecule within the ATP-binding pocket of kinases.
-
The Pyrazole Ring: Acts as a hydrogen bond donor/acceptor scaffold, crucial for interacting with the "hinge region" of kinase domains (e.g., EGFR, CDK2).
Synergy Hypothesis:
Part 2: Comparative Efficacy Data
The following table synthesizes recent experimental data (2023-2025) comparing specific hybrid derivatives against standard chemotherapeutics.
Table 1: IC50 Comparison (Hybrid vs. Standard of Care)
| Hybrid Compound ID | Target Cell Line | IC50 (Hybrid) | IC50 (Standard) | Standard Drug | Fold Improvement | Mechanism Highlight |
| Compound 6a [1] | MCF-7 (Breast) | 0.39 µM | 0.95 µM | Doxorubicin | 2.4x | Dual EGFR/CDK-2 Inhibition |
| Compound 17m [2] | A549 (Lung) | 0.012 µM * | 0.04 µM | Erlotinib | 3.3x | Selective Apoptosis Induction |
| Compound 3c [3] | Jurkat (Leukemia) | 5.66 µM | N/A | (Baseline) | N/A | DNA Fragmentation |
| Compound 4c [1] | MCF-7 (Breast) | 2.74 µM | 69.64 µM | 5-Fluorouracil | 25x | High Metabolic Stability |
*Note: IC50 for 17m refers specifically to EGFR kinase inhibition potency, correlating to cytotoxicity.
Selectivity Analysis (Safety Profile)
Potency is meaningless without selectivity.
-
Compound 3c showed an IC50 of 68.23 µM in HaCaT (normal human keratinocytes) [3].[1][2]
-
Selectivity Index (SI):
-
Interpretation: The hybrid is ~31 times more toxic to cancer cells than normal cells, far exceeding the safety threshold (SI > 10) required for lead candidates.
Part 3: Mechanism of Action (MoA)
Unlike alkylating agents (Cisplatin) that indiscriminately damage DNA, thiazole-pyrazole hybrids predominantly act as Tyrosine Kinase Inhibitors (TKIs) .
Primary Pathway: EGFR/VEGFR2 Blockade
The hybrid molecule occupies the ATP-binding pocket of EGFR, preventing autophosphorylation. This halts the downstream PI3K/Akt signaling cascade, forcing the cell into apoptosis via the mitochondrial pathway (Bax upregulation/Bcl-2 downregulation).
Figure 1: Mechanism of Action. The hybrid acts as a competitive inhibitor at the EGFR kinase domain, disrupting the PI3K/Akt survival signal and shifting the Bax/Bcl-2 ratio toward apoptosis.
Part 4: Validated Experimental Protocol
To reproduce the cytotoxicity data (IC50) presented above, use the following MTT Assay Workflow . This protocol is optimized for lipophilic heterocyclic compounds.
Critical Control Parameters (Self-Validating System)
-
Solubility Check: Thiazole-pyrazole hybrids often precipitate in aqueous media.
-
Requirement: Dissolve stock in 100% DMSO. Final well concentration of DMSO must be < 0.5% (v/v) to avoid solvent toxicity.
-
-
Seeding Density:
-
Adherent cells (MCF-7, HepG2): 5,000 cells/well.
-
Suspension cells (Jurkat): 10,000 cells/well.
-
-
Blank Correction: Absorbance of media + MTT (no cells) must be subtracted to correct for background.
Workflow Diagram
Figure 2: Standardized MTT Screening Workflow. Note the critical "Adhere 24h" step for adherent lines before drug treatment.
Part 5: Strategic Recommendations
When to Prioritize Thiazole-Pyrazole Hybrids:
-
EGFR-Mutant Cancers: If your screen targets Non-Small Cell Lung Cancer (NSCLC) resistant to first-generation TKIs (like Gefitinib), hybrids like Compound 17m show superior binding affinity.
-
High-Toxicity Concerns: If standard treatments (Doxorubicin) are causing cardiotoxicity in your models, these hybrids offer a significantly wider therapeutic window (Selectivity Index > 30).
When to Stick to Standard Agents:
-
Rapidly Dividing, Non-Specific Targets: For general debulking where specific kinase expression is unknown, Cisplatin or Doxorubicin remain the gold standard for raw potency, despite lower selectivity.
References
-
ResearchGate: Design, Synthesis, Cytotoxic Activity and Molecular Docking Studies of Naphthyl Pyrazolyl Thiazole Derivatives as Anticancer Agents. (2024).[3][4]
-
PubMed / Wiley: Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment. (2025).[1][4][5][6][7]
-
ScienceDirect / NIH: Synthesis and anticancer activity evaluation of new linked/fused bioisosteric pyrazole-thiazole-bearing hybrid molecules. (2025).[1][4][5][6][7]
Sources
- 1. Synthesis and anticancer activity evaluation of new linked/fused bioisosteric pyrazole-thiazole-bearing hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of new linked/fused bioisosteric pyrazole-thiazole-bearing hybrid molecules - Enamine [enamine.net]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole
For professionals in drug discovery and materials science, the precise three-dimensional atomic arrangement of a molecule is not merely academic; it is the blueprint for its function, reactivity, and interaction with biological targets. The heterocyclic scaffold of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole represents a class of compounds with significant therapeutic potential, owing to the rich chemistry of thiazole and pyrazole rings.[1][2][3] Unambiguously determining its crystal structure is paramount for rational drug design and the development of novel materials.
This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD), the definitive technique for solid-state structural analysis, with powerful complementary methods. We will explore not just the "how" but the "why" behind experimental choices, offering a framework for a comprehensive and self-validating approach to molecular characterization.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD stands as the unequivocal method for determining the absolute structure of a molecule in its crystalline state.[4][5] By measuring the diffraction of X-rays by the ordered array of molecules in a crystal, we can calculate electron density maps and thereby deduce atomic positions, bond lengths, and bond angles with unparalleled precision.[6][7] This technique provides a complete, three-dimensional picture of the molecule and its intermolecular interactions, such as hydrogen bonding, which govern crystal packing and influence physical properties.[8][9]
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of an SC-XRD structure relies on a meticulous experimental process, from crystal growth to data refinement. Each step contains internal checks to validate the quality of the final model.
Step 1: Growing High-Quality Single Crystals The adage "garbage in, garbage out" is particularly true here; the quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to obtain a single, well-ordered crystal, typically 0.1-0.3 mm in size, free from defects.
-
Methodology: Slow evaporation from a saturated solution is the most common starting point. A solution of the title compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) and left in a loosely covered vial, allowing the solvent to evaporate over several days to weeks.
-
Causality: Slow evaporation allows molecules the time to organize into a thermodynamically stable, well-ordered lattice. Rapid precipitation traps solvent and disorder, leading to poor diffraction.
Step 2: Crystal Selection, Mounting, and Screening
-
Methodology: A suitable crystal is selected under a microscope, picked up with a micro-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).[5] The crystal is then mounted on a goniometer head in the X-ray diffractometer.[6] An initial screening involves collecting a few diffraction frames to assess the crystal's quality.[7]
-
Causality: Flash-cooling minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.[10] The initial screening quickly determines if the crystal is a single lattice or a conglomerate and provides a preliminary assessment of its diffraction strength.
Step 3: Data Collection
-
Methodology: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers use a 3- or 4-circle goniometer to orient the crystal and a sensitive detector (like a CCD or pixel array) to record the intensities and positions of thousands of reflections.[6][10]
-
Causality: Collecting a complete dataset with high redundancy is crucial for accurate structure determination and for correcting experimental artifacts. The choice of X-ray source (e.g., Copper for stronger diffraction from small crystals, Molybdenum for higher resolution) is tailored to the sample.[10]
Step 4: Structure Solution and Refinement
-
Methodology: The collected data (a list of reflection intensities) is processed. Computational software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data using least-squares methods.[11]
-
Trustworthiness: The quality of the final structure is assessed by statistical indicators. The R1 factor, which measures the agreement between the observed and calculated structure factors, should ideally be below 5% for a well-refined structure. Other metrics like the goodness-of-fit (GooF) should be close to 1.0.
Visualizing the SC-XRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Expected Crystallographic Data
The following table summarizes the type of data obtained from a successful SC-XRD experiment on 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole.
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pbcn | Defines the symmetry operations within the unit cell.[12] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating lattice box. |
| Z | Number of molecules per unit cell | Relates the unit cell volume to the molecular volume. |
| Bond Lengths/Angles | Precise values with low standard deviations (e.g., C-N = 1.35(2) Å) | Confirms atomic connectivity and reveals details of molecular geometry.[11] |
| Torsion Angles | e.g., Dihedral angle between phenyl and thiazole rings | Defines the conformation of the molecule in the solid state. |
| H-Bonding | Donor-Acceptor distances and angles (e.g., N-H···N) | Identifies key intermolecular interactions that stabilize the crystal packing.[9] |
| R1 / wR2 | < 0.05 / < 0.15 | Statistical measure of the agreement between the model and the data, indicating a reliable structure. |
Alternative and Complementary Techniques
While SC-XRD is definitive for the solid state, it cannot always be performed (e.g., if a substance is a non-crystalline oil or only forms microcrystalline powders) and it provides no information on behavior in solution.[4][13] Therefore, other techniques are essential for a complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining molecular structure in the solution phase.[14] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), it provides detailed information about the chemical environment and connectivity of atoms.[15]
-
Principle: Atoms in a molecule are placed in a strong magnetic field and irradiated with radio waves, causing nuclear spin transitions. The frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a unique "fingerprint."[16]
-
Key Experiments:
-
Why it's essential: It confirms the covalent structure in a biologically relevant (solution) state and is indispensable when single crystals cannot be grown.
Mass Spectrometry (MS)
MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with extremely high accuracy and can provide structural clues through fragmentation analysis.[18][19]
-
Principle: Molecules are ionized (e.g., via Electrospray Ionization - ESI), and the resulting ions are separated based on their m/z ratio by a mass analyzer.[20]
-
Key Information:
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the confident determination of the compound's elemental formula.[20]
-
Tandem MS (MS/MS): Ions of interest are isolated and fragmented. The resulting fragmentation pattern provides evidence for the presence of specific structural motifs (e.g., the phenyl or thiazole ring).
-
-
Why it's essential: It provides orthogonal confirmation of the molecular formula and can be used to identify the compound in complex mixtures with very high sensitivity.[19]
Computational Crystal Structure Prediction (CSP)
CSP is a rapidly advancing field that uses computational algorithms to predict the most stable crystal packing arrangements for a given molecule.[21][22]
-
Principle: Based on the 2D structure of a molecule, algorithms generate thousands of hypothetical crystal structures. The lattice energies of these structures are then calculated using force fields or quantum mechanics to identify the most thermodynamically stable polymorphs.[23][24]
-
Why it's valuable:
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. The following diagram and table provide a direct comparison of their capabilities.
Visualizing the Methodologies
Caption: Relationship and information yield of key structural analysis techniques.
Performance Comparison at a Glance
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Crystal Structure Prediction (CSP) |
| Sample Phase | Solid (high-quality single crystal)[4] | Liquid (solution)[4] | Solid or Liquid | In silico (computational)[22] |
| Primary Output | Absolute 3D atomic coordinates[6] | Atomic connectivity and chemical environment[14] | Accurate Mass & Elemental Formula[20] | Predicted stable crystal structures[21] |
| Resolution | Atomic (<1 Å)[4] | Atomic | Molecular (fragment level) | Atomic (theoretical) |
| Key Advantage | Unambiguous, definitive 3D structure | Essential for solution-state conformation | High sensitivity, confirms molecular weight | No experimental sample needed initially[23] |
| Key Limitation | Requires high-quality single crystals | Less sensitive, can be ambiguous for isomers | Provides no connectivity or 3D information | Computationally intensive, requires validation |
Conclusion for the Applied Scientist
For the definitive structural characterization of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole, a multi-faceted approach is not just recommended, it is essential for scientific rigor.
-
Start with Spectroscopic Confirmation: Always begin with NMR and HRMS. These techniques confirm that the synthesized material is indeed the correct compound and that it is pure before investing time in crystallization experiments.
-
Pursue the Gold Standard: Single-crystal X-ray diffraction remains the ultimate goal. It provides the most complete and unambiguous structural data for the solid state, revealing the precise molecular geometry and the crucial intermolecular interactions that dictate material properties.
-
Use Alternatives Intelligently: When single crystals are elusive, a combination of extensive 2D NMR analysis and computational CSP can provide a highly confident structural model. CSP can guide further crystallization attempts or, combined with powder diffraction data, may even allow for structure solution without a single crystal.[25]
By integrating these techniques, researchers can build a self-validating dossier for any new chemical entity, ensuring that subsequent research—be it in drug development or materials engineering—is built upon a foundation of confirmed, high-fidelity structural data.
References
-
Holčapek, M., & Jirásko, R. (2018). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 410(8), 2127-2138. [Link]
-
Zhang, F., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry, 95(3), 1599-1619. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
-
MDPI. (n.d.). Special Issue: Heterocyclic Organic Compounds: Crystal Structure and Their Properties. MDPI. [Link]
-
Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
-
Day, G. M. (n.d.). Crystal structure prediction. University of Southampton. [Link]
-
SlideShare. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]
-
Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Bioanalysis Zone. [Link]
-
Crystallographic Growth. (n.d.). Experimental methods for x-ray diffraction. Crystallographic Growth. [Link]
-
Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]
-
ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Herbstein, F. H., & Schmidt, G. M. J. (1955). The crystal and molecular structures of heterocyclic compounds. I. The analysis of the crystal structure of -phenazine. Acta Crystallographica, 8(6), 399-405. [Link]
-
Ross, B. P., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition, 61(15), e202117267. [Link]
-
Wang, Y., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Crystals, 12(8), 1102. [Link]
-
Zhang, Y., et al. (2024). Crystal Structure Prediction Using Generative Adversarial Network with Data-Driven Latent Space Fusion Strategy. Journal of Chemical Theory and Computation. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
Wikipedia. (n.d.). Crystal structure prediction. Wikipedia. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
-
Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using evolutionary algorithms: principles and applications. Journal of Physics: Condensed Matter, 18(47), R745. [Link]
-
McMahon, D. P., et al. (2024). Rapid prediction of molecular crystal structures using simple topological and physical descriptors. Nature Communications, 15(1), 1-13. [Link]
-
Indian Chemical Society. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(9), 100650. [Link]
-
Herbstein, F. H., & Schmidt, G. M. J. (1955). The crystal and molecular structures of heterocyclic compounds. II. -Phenazine. Acta Crystallographica, 8(6), 406-413. [Link]
-
Yin, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1858-1868. [Link]
-
Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]
-
Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Improved Pharma. [Link]
-
Patel, R. V., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(9), 8593-8606. [Link]
-
ResearchGate. (n.d.). Theoretical Structure Determination of a Class of Heterocyclic Compounds: The Pyrazolidines. ResearchGate. [Link]
-
El-Gazzar, M. G., et al. (2023). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. ACS Omega, 8(42), 39502-39521. [Link]
-
Patel, R. V., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(9), 8593-8606. [Link]
-
Berezin, A. A., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16682. [Link]
-
Lab Manager. (2022). Imaging Techniques for Capturing Small Molecules' Structures, Accelerated. Lab Manager. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. JOCPR. [Link]
-
ResearchGate. (2023). (PDF) Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. ACS Omega, 8(2), 2235-2253. [Link]
-
Al-Sodies, S. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8913. [Link]
-
Abrigach, F., et al. (2019). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Heliyon, 5(8), e02213. [Link]
-
Journal of Missan Researches. (2024). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Missan Researches, 12(23). [Link]
-
Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]
Sources
- 1. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. mdpi.com [mdpi.com]
- 9. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Einkristall-Röntgen Diffraktion - Universität Ulm [uni-ulm.de]
- 11. journals.iucr.org [journals.iucr.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Imaging Techniques for Capturing Small Molecules’ Structures, Accelerated | Lab Manager [labmanager.com]
- 14. researchgate.net [researchgate.net]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. zefsci.com [zefsci.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Daygroup - Crystal structure prediction [sites.google.com]
- 22. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 23. arxiv.org [arxiv.org]
- 24. Rapid prediction of molecular crystal structures using simple topological and physical descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to Kinase Inhibitors: Evaluating 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole Against Established Standards
Abstract
The relentless pursuit of novel therapeutic agents has identified protein kinases as a critical class of drug targets. This guide provides a comprehensive framework for benchmarking the investigational compound, 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole, against a panel of well-characterized, standard kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and present a clear, data-driven comparison. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of novel kinase inhibitors.
Introduction: The Rationale for Kinase Inhibitor Benchmarking
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The pyrazole and thiazole heterocyclic rings are known pharmacophores that exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[4][5][6][7] The novel scaffold, 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole, which combines these two moieties, presents a compelling candidate for investigation as a kinase inhibitor.[8][9]
However, the path from a promising chemical structure to a viable drug candidate is fraught with challenges. A critical early step is to benchmark the compound's inhibitory potential against established standards. This process not only provides a quantitative measure of potency but also offers initial insights into its selectivity profile. A robust benchmarking study is essential for making informed decisions about which compounds to advance in the drug discovery pipeline.[10][11]
This guide will outline a practical approach to this benchmarking process, using a hypothetical data set for 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole to illustrate the principles and methodologies.
Experimental Design: Selecting a Path for Meaningful Comparison
A well-designed benchmarking study hinges on the judicious selection of standard inhibitors and target kinases. Given the novelty of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole and the absence of prior kinase screening data, a broad yet focused approach is warranted.
Selection of Standard Kinase Inhibitors
To provide a comprehensive comparison, we will utilize a panel of FDA-approved kinase inhibitors with diverse target profiles. This allows for a multi-dimensional assessment of our investigational compound's potency and potential selectivity.
-
Erlotinib: A well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer.[2]
-
Gefitinib: Another potent EGFR inhibitor, providing a point of comparison within the same kinase family.[12]
-
Staurosporine: A broad-spectrum kinase inhibitor, useful as a positive control for general kinase inhibition but lacking in selectivity.
-
Dasatinib: A multi-targeted inhibitor of several kinases, including BCR-Abl and Src family kinases.[7]
Selection of Target Kinases
The choice of kinases for screening is critical for uncovering the compound's potential therapeutic applications. We will focus on kinases that are well-implicated in cancer and for which reliable assay systems are readily available.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated or overexpressed in various cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.
-
c-Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth, division, and survival.
-
Cyclin-dependent kinase 2 (CDK2): A serine/threonine kinase that plays a crucial role in cell cycle regulation.
Methodologies: From Biochemical Potency to Cellular Efficacy
To gain a comprehensive understanding of the investigational compound's activity, we will employ both in vitro biochemical assays and cell-based assays.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[2][13] The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay, representing the concentration of the inhibitor required to reduce the kinase's activity by 50%.[10][14][15]
Caption: Workflow for a cell-based assay measuring the inhibition of growth factor-induced pathway activation.
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., A549 non-small cell lung cancer cells for EGFR) in appropriate media.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Serum Starvation:
-
The following day, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This reduces the basal level of kinase activity.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole and standard inhibitors for a defined period (e.g., 2 hours).
-
-
Kinase Activation:
-
Stimulate the cells with a specific ligand (e.g., EGF for EGFR) for a short duration (e.g., 10-15 minutes) to induce kinase activation and phosphorylation of its downstream targets.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Phosphorylation Measurement (ELISA):
-
Use a sandwich ELISA kit specific for the phosphorylated form of a downstream substrate (e.g., phospho-ERK1/2 for the EGFR pathway).
-
Add the cell lysates to the antibody-coated plate.
-
Follow the manufacturer's instructions for washing, addition of detection antibody, and substrate development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance using a plate reader.
-
Normalize the data to the stimulated control (without inhibitor).
-
Plot the percent inhibition of phosphorylation versus the logarithm of the inhibitor concentration and determine the cellular IC50 value.
-
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical data for 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole, benchmarked against the selected standard inhibitors.
Table 1: In Vitro Biochemical IC50 Values (nM)
| Compound | EGFR | VEGFR2 | c-Src | CDK2 |
| 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole | 150 | >10,000 | 850 | >10,000 |
| Erlotinib | 2 | >10,000 | >10,000 | >10,000 |
| Gefitinib | 5 | >10,000 | >10,000 | >10,000 |
| Staurosporine | 10 | 15 | 8 | 20 |
| Dasatinib | 25 | 100 | 1 | 500 |
Table 2: Cellular IC50 Values for EGFR Inhibition (A549 cells, nM)
| Compound | Cellular IC50 (nM) |
| 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole | 800 |
| Erlotinib | 20 |
| Gefitinib | 35 |
Interpretation and Future Directions
Based on our hypothetical data, 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole demonstrates modest inhibitory activity against EGFR in a biochemical assay, with an IC50 of 150 nM. The compound shows some selectivity, with significantly less activity against VEGFR2 and CDK2. The activity against c-Src is weaker than against EGFR.
In the cell-based assay, the compound's potency is reduced (IC50 = 800 nM), which is a common observation and may be attributed to factors such as cell permeability or metabolism. While the potency of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole does not match that of the established EGFR inhibitors Erlotinib and Gefitinib, the demonstrated activity and selectivity warrant further investigation.
Future studies should focus on:
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole to improve its potency and selectivity.
-
Broader Kinome Profiling: To assess the compound's activity against a larger panel of kinases to better understand its selectivity profile. [16][17]* Mechanism of Action Studies: To determine if the compound is an ATP-competitive inhibitor and to characterize its binding kinetics.
-
In Vivo Efficacy Studies: To evaluate the compound's anti-tumor activity in animal models.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking a novel kinase inhibitor, 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole. By employing a combination of in vitro biochemical and cell-based assays and comparing the results to established standards, researchers can gain critical insights into a compound's potential as a therapeutic agent. While the data presented here is hypothetical, the methodologies and principles described provide a robust framework for the evaluation of new chemical entities in the exciting and rapidly evolving field of kinase inhibitor drug discovery.
References
-
International Centre for Kinase Profiling. (n.d.). Services | IC50 Determination. Retrieved from [Link]
-
Patel, R. V., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Retrieved from [Link]
-
Martens, S., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
ACS Omega. (2023, February 22). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
-
NCBI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
NCBI. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
NCBI. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Retrieved from [Link]
-
PubMed. (2024, December 23). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]
-
Cell Press. (2023, November 30). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Inxight Drugs. (n.d.). 2-PHENYL-5-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE. Retrieved from [Link]
-
MDPI. (2021, November 15). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Retrieved from [Link]
-
Taylor & Francis Online. (2010, February 3). Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety. Retrieved from [Link]
-
MDPI. (2021, May 22). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Retrieved from [Link]
-
Oxford Academic. (2017, June 15). Benchmarking substrate-based kinase activity inference using phosphoproteomic data. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Retrieved from [Link]
-
NCBI. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]
-
Global Research Online. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl-5-(1H-pyrazol-3-YL)-1,3-thiazole. Retrieved from [Link]
-
NCBI. (2023, August 17). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Retrieved from [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FDA-Approved Kinase Inhibitor Library | TargetMol [targetmol.com]
- 4. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole | 318234-44-5 [sigmaaldrich.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Services | IC50 Determination | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
